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  • Product: 2H-Pyrrolo[3,4-G]benzoxazole
  • CAS: 53702-74-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Pyrrolo-benzoxazole Analogs as Novel Anticancer Agents

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the mechanism of action of a promising class of anticancer compounds, using...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of a promising class of anticancer compounds, using the well-researched pyrrolo-1,5-benzoxazepines (PBOXs) as a primary model for the broader pyrrolo-benzoxazole scaffold. Due to a lack of specific literature on 2H-Pyrrolo[3,4-G]benzoxazole, this guide synthesizes data from its closest structural and functional analogs to propose a detailed and actionable mechanistic framework. The primary mechanism of action for these compounds is the targeted disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide will delve into the molecular interactions, cellular consequences, and preclinical evidence supporting this mechanism, offering valuable insights for researchers in oncology and drug development.

Introduction: The Pyrrolo-benzoxazole Scaffold - A Promising Framework for Anticancer Drug Discovery

The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen and oxygen, have consistently proven to be rich sources of biologically active molecules.[1] The pyrrolo-benzoxazole core represents a fascinating and promising scaffold in this domain. Its structural similarity to naturally occurring nucleic acid bases suggests a potential for interaction with key biological macromolecules.[2] While a wide array of benzoxazole derivatives have demonstrated broad pharmacological activities, including anticancer effects, this guide will focus on a specific class of related compounds, the pyrrolo-1,5-benzoxazepines (PBOXs), which have a well-documented and potent mechanism of action.[3][4] These compounds serve as an excellent model to understand the potential therapeutic strategies that can be derived from the broader pyrrolo-benzoxazole family.

The PBOX compounds have demonstrated significant pro-apoptotic activity across a variety of cancer cell lines, including those resistant to conventional chemotherapies, while exhibiting minimal toxicity to normal cells.[3] This selective cytotoxicity underscores their therapeutic potential and warrants a deep-dive into their molecular mechanism of action.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary anticancer mechanism of PBOX compounds is their function as potent microtubule-depolymerizing agents.[4][5] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By disrupting the dynamic equilibrium of tubulin polymerization and depolymerization, PBOX compounds effectively halt the cell cycle and trigger programmed cell death.

Molecular Interaction with Tubulin

Computational and experimental evidence suggests that pyrrole-based microtubule-targeting agents, including those with structural similarities to PBOXs, interact with the colchicine-binding site on β-tubulin.[2][3] This binding event is crucial as it physically obstructs the polymerization of tubulin dimers into microtubules. The interaction at the colchicine site is a hallmark of a major class of microtubule-destabilizing agents.[2]

The proposed binding mode prevents the conformational changes necessary for the head-to-tail assembly of tubulin dimers, leading to a net depolymerization of existing microtubules and inhibition of new microtubule formation. This disruption of the microtubule network is the initiating event in the cascade of cellular responses that ultimately lead to cancer cell death.

Figure 1: Proposed Interaction of Pyrrolo-benzoxazole Analogs with Tubulin cluster_0 Cellular Environment cluster_1 Molecular Interaction PBOX Pyrrolo-benzoxazole Analog (PBOX) Binding Binding to Colchicine Site on β-Tubulin PBOX->Binding Enters Cell Tubulin α/β-Tubulin Dimer Tubulin->Binding Microtubule Microtubule Polymer Binding->Microtubule Inhibits Polymerization & Promotes Depolymerization

Caption: Proposed interaction of pyrrolo-benzoxazole analogs with tubulin dimers.

Cellular Consequences of Microtubule Disruption

The PBOX-induced depolymerization of microtubules triggers a series of well-defined cellular events, culminating in apoptotic cell death. These events are primarily centered around the disruption of the cell cycle and the activation of apoptotic signaling pathways.

G2/M Cell Cycle Arrest

The formation of a functional mitotic spindle is a critical checkpoint for progression through the M phase of the cell cycle. By disrupting the microtubule network, PBOX compounds prevent the proper formation of the mitotic spindle. This activates the spindle assembly checkpoint (SAC), leading to a sustained arrest of the cell cycle in the G2/M phase.[3] This arrest is characterized by an accumulation of cells with a 4N DNA content. The prolonged G2/M arrest prevents cell division and provides a window for the initiation of apoptosis.

Induction of Apoptosis

Following a sustained G2/M arrest, cancer cells treated with PBOX compounds undergo apoptosis, or programmed cell death. The apoptotic cascade initiated by these compounds involves both the extrinsic and intrinsic pathways.

3.2.1. Extrinsic Pathway Activation: A key finding is that PBOX-induced apoptosis is often caspase-8 dependent.[6] Caspase-8 is the initiator caspase of the extrinsic apoptotic pathway, suggesting that microtubule disruption can lead to the activation of death receptor signaling.

3.2.2. Intrinsic Pathway and Bcl-2 Family Modulation: The apoptotic signal is further amplified through the intrinsic, or mitochondrial, pathway. PBOX compounds have been shown to induce the phosphorylation and subsequent inactivation of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[7] This inactivation tips the balance towards pro-apoptotic members of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.

Figure 2: Cellular Signaling Cascade of Pyrrolo-benzoxazole Analogs cluster_apoptosis Apoptotic Pathway PBOX Pyrrolo-benzoxazole Analog (PBOX) Microtubule_Depolymerization Microtubule Depolymerization PBOX->Microtubule_Depolymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Depolymerization->G2M_Arrest Caspase8 Caspase-8 Activation G2M_Arrest->Caspase8 Bcl2_Inactivation Bcl-2/Bcl-xL Phosphorylation & Inactivation G2M_Arrest->Bcl2_Inactivation Apoptosis Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Pathway (Cytochrome c release) Bcl2_Inactivation->Mitochondria Mitochondria->Caspase3 Caspase3->Apoptosis

Caption: Cellular signaling cascade initiated by pyrrolo-benzoxazole analogs.

Quantitative Analysis of Biological Activity

The in vitro cytotoxic activity of PBOX compounds has been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent anticancer effects.

CompoundCell LineCancer TypeIC50 (µM)Reference
PBOX-6 JurkatAcute Lymphoblastic Leukemia3.1[8]
CEMAcute Lymphoblastic Leukemia2.4[8]
Nalm-6Acute Lymphoblastic Leukemia2.8[8]
RehAcute Lymphoblastic Leukemia2.5[8]
PBOX-15 JurkatAcute Lymphoblastic Leukemia0.13[8]
CEMAcute Lymphoblastic Leukemia0.15[8]
Nalm-6Acute Lymphoblastic Leukemia0.13[8]
RehAcute Lymphoblastic Leukemia0.15[8]
DLD-1Colorectal Cancer~1.0[9]
HT-29Colorectal Cancer~1.0[9]
NCI-H929Multiple Myeloma~0.5[6]

Table 1: IC50 Values of Representative PBOX Compounds in Various Cancer Cell Lines.

Preclinical In Vivo Efficacy

The promising in vitro activity of PBOX compounds has been validated in preclinical animal models, demonstrating their potential for clinical translation.

In a mouse model of chronic myeloid leukemia (CML) harboring the imatinib-resistant T315I Bcr-Abl mutation, administration of PBOX-6 significantly inhibited tumor growth.[10][11] Mice treated with PBOX-6 (7.5 mg/kg daily via intratumoral injection) exhibited a marked reduction in tumor volume compared to the vehicle-treated control group.[11] This in vivo efficacy in a drug-resistant cancer model highlights the potential of PBOX compounds to overcome clinical resistance to existing therapies.[10]

Experimental Protocols for Mechanistic Validation

To aid researchers in the investigation of novel pyrrolo-benzoxazole analogs, this section provides detailed, step-by-step methodologies for key experiments to validate the proposed mechanism of action.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by an increase in absorbance at 340 nm in a temperature-controlled spectrophotometer.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>97% pure) in G-PEM buffer (80 mM PIPES, pH 6.8, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol) to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare a stock solution of the test compound in DMSO.

  • Assay Setup:

    • In a pre-chilled 96-well half-area plate, add G-PEM buffer.

    • Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole for depolymerization).

    • Add the tubulin solution to each well to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates a microtubule-depolymerizing activity.

Figure 3: Workflow for In Vitro Tubulin Polymerization Assay Start Start Prepare_Reagents Prepare Tubulin and Test Compound Solutions Start->Prepare_Reagents Setup_Plate Set up 96-well Plate on Ice (Buffer, Compound, Tubulin) Prepare_Reagents->Setup_Plate Incubate_Measure Incubate at 37°C in Spectrophotometer Measure A340 over Time Setup_Plate->Incubate_Measure Analyze_Data Plot Absorbance vs. Time Determine Effect on Polymerization Incubate_Measure->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle. An increase in the G2/M population indicates cell cycle arrest at this phase.

Caspase-8 Activity Assay

This assay measures the activity of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.

Principle: A specific caspase-8 substrate is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-8 releases the reporter, which can be quantified.

Protocol:

  • Cell Lysis:

    • Treat cells with the test compound as described for the cell cycle analysis.

    • Lyse the cells using a specific lysis buffer provided in a commercial caspase-8 activity assay kit.

  • Assay Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-8 substrate (e.g., Ac-IETD-pNA for colorimetric detection) to each well.

    • Incubate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths using a plate reader.

  • Data Analysis:

    • Compare the signal from treated samples to that of untreated controls to determine the fold-increase in caspase-8 activity.

Conclusion and Future Directions

The pyrrolo-benzoxazole scaffold, exemplified by the PBOX compounds, represents a highly promising class of anticancer agents. Their well-defined mechanism of action, centered on the depolymerization of microtubules, offers a clear path for further drug development and optimization. The ability of these compounds to induce G2/M cell cycle arrest and apoptosis, even in drug-resistant cancer models, underscores their potential clinical utility.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify more potent and selective analogs with improved pharmacokinetic properties.

  • In-depth Molecular Modeling: To further elucidate the precise binding interactions with the colchicine site on tubulin.

  • Pharmacokinetic and Toxicology Studies: To evaluate the in vivo safety and drug metabolism profiles of lead compounds.

  • Combination Therapies: To explore synergistic effects with other anticancer agents, potentially overcoming resistance and enhancing therapeutic efficacy.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study and application of pyrrolo-benzoxazole-based compounds as a novel class of cancer therapeutics.

References

  • Mc Gee, M. M., Campiani, G., Ramunno, A., Nacci, V., Lawler, M., Williams, D. C., & Zisterer, D. M. (2010). Novel pyrrolo-1,5-benzoxazepine compounds display significant activity against resistant chronic myeloid leukaemia cells in vitro, in ex vivo patient samples and in vivo. British journal of cancer, 102(10), 1474–1482. [Link]

  • Mc Gee, M. M., Campiani, G., Ramunno, A., Nacci, V., Lawler, M., Williams, D. C., & Zisterer, D. M. (2010). Administration of PBOX-6 significantly inhibits tumour growth and prevents gross spleen enlargement in an in vivo mouse model of CML harboring the T315I mutation. ResearchGate. [Link]

  • Campiani, G., Nacci, V., Fiorini, I., Ciani, S. M., Garofalo, A., Greco, G., Novellino, E., Williams, D. C., Zisterer, D. M., & Lawler, M. (2005). Pyrrolo[10][12]benzoxa(thia)zepines as a New Class of Potent Apoptotic Agents. Biological Studies and Identification of an Intracellular Location of Their Drug Target. Journal of medicinal chemistry, 48(12), 4035–4045. [Link]

  • Nathwani, S. M., Butler, S., Fayne, D., McGovern, N. N., Meegan, M. J., Lloyd, D. G., Campiani, G., Lawler, M., Williams, D. C., & Zisterer, D. M. (2010). Novel microtubule-targeting agents, pyrrolo-1,5-benzoxazepines, induce apoptosis in multi-drug-resistant cancer cells. Cancer chemotherapy and pharmacology, 66(3), 585–596. [Link]

  • Kingston, D. G. I. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Figshare. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. [Link]

  • Festa, C., De Marino, S., D'Ambrosio, M., Bifulco, G., Zisterer, D. M., Williams, D. C., ... & Campiani, G. (2015). Antitumor effect of pyrrolo-1, 5-benzoxazepine-15 and its synergistic effect with Oxaliplatin and 5-FU in colorectal cancer cells. Cancer Biology & Therapy, 16(10), 1503-1512. [Link]

  • Hogan, A., O'Shea, C., O'Reilly, C., O'Dwyer, M., Meegan, M. J., Zisterer, D. M., ... & Lawler, M. (2016). The pyrrolo-1, 5-benzoxazepine, PBOX-15, enhances TRAIL-induced apoptosis by upregulation of DR5 and downregulation of core cell survival proteins in acute lymphoblastic leukaemia cells. International journal of oncology, 49(1), 74-88. [Link]

  • Kamal, A., Reddy, K. S., Khan, M. N. A., Shetti, R. V. C. R. N. C., Ramaiah, M. J., Pushpavalli, S. N. C. V. L., ... & Sastry, G. N. (2010). Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole–pyrrolo [2, 1-c][3][10] benzodiazepine conjugates. Bioorganic & medicinal chemistry, 18(13), 4747-4761. [Link]

  • Zisterer, D. M., Williams, D. C., & Lawler, M. (2010). Novel microtubule-targeting agents, pyrrolo-1, 5-benzoxazepines, induce cell cycle arrest and apoptosis in prostate cancer cells. British journal of cancer, 103(12), 1847-1856. [Link]

  • Koziel, E., Arish, M., Ahmad, F., Sheikh, I. A., Zafaryab, M., Rizvi, M. M. A., & Hassan, M. I. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5831. [Link]

  • Fisher, A. B. (2019). Mouse Models of Genetically Altered Peroxiredoxin 6. Antioxidants, 8(4), 85. [Link]

  • Hogan, A., O'Shea, C., O'Reilly, C., O'Dwyer, M., Meegan, M. J., Zisterer, D. M., ... & Lawler, M. (2016). The pyrrolo-1, 5-benzoxazepine, PBOX-15, enhances TRAIL-induced apoptosis by upregulation of DR5 and downregulation of core cell survival proteins in acute lymphoblastic leukaemia cells. International journal of oncology, 49(1), 74–88. [Link]

  • Kopecka, J., Ríhová, L., Kmonícková, E., Zídek, Z., & Hrabálek, A. (2008). A new microtubule-targeting compound PBOX-15 inhibits T-cell migration via post-translational modifications of tubulin. Immunology letters, 116(1), 107-114. [Link]

  • Kopecka, J., Ríhová, L., Kmonícková, E., Zídek, Z., & Hrabálek, A. (2008). A new microtubule-targeting compound PBOX-15 inhibits T-cell migration via post-translational modifications of tubulin. ResearchGate. [Link]

  • Fouli, A., Kaina, B., & Christmann, M. (2021). Population Pharmacokinetics of Palbociclib in a Real-World Situation. Cancers, 13(17), 4289. [Link]

  • Mc Gee, M. M., Campiani, G., Ramunno, A., Nacci, V., Lawler, M., Williams, D. C., & Zisterer, D. M. (2004). 6-(2-naphthyl) pyrrolo-[2, 1-d](1, 5)-benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL. Journal of Biological Chemistry, 279(38), 39574-39584. [Link]

  • Ünay, S., & Şirinyıldız, F. (2025). IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. [Link]

  • Kroll, A., Kunnemeyer, J., & Kroll, A. (2016). Box plots of IC 50 values in cell lines with different growth pattern... ResearchGate. [Link]

  • Prota, A. E., Bargsten, K., Zurwerra, D., Field, J. J., Díaz, J. F., Altmann, K. H., & Steinmetz, M. O. (2014). A new microtubule-destabilizing anticancer drug targeting a new tubulin-binding site. Proceedings of the National Academy of Sciences, 111(38), 13817-13821. [Link]

  • Maginn, E. N., Browne, P. V., McElligott, A. M., O'Dwyer, M. E., Meegan, M. J., Zisterer, D. M., ... & Lawler, M. (2011). PBOX-15, a novel microtubule targeting agent, induces apoptosis, upregulates death receptors, and potentiates TRAIL-mediated apoptosis in multiple myeloma cells. British journal of cancer, 104(2), 281-289. [Link]

  • Li, H., Pan, H., Li, M., & Zhang, J. (2021). New PTX-HS15/T80 Mixed Micelles: Cytotoxicity, Pharmacokinetics and Tissue Distribution. Pharmaceutical research, 38(2), 279-288. [Link]

  • Tsang, S. H. (2011). Rod phosphodiesterase-6 (PDE6) catalytic subunits restore cone function in a mouse model... PubMed. [Link]

  • Schett, A., & De-Bono, S. (2020). Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib. Clinical pharmacokinetics, 59(12), 1503-1520. [Link]

  • Chen, N., Weiss, L., & Liu, L. (2015). Population Pharmacokinetics of Pomalidomide. Journal of clinical pharmacology, 55(10), 1146–1156. [Link]

Sources

Exploratory

Pharmacological Profile of 2H-Pyrrolo[3,4-g]benzoxazole Derivatives: A Technical Whitepaper on Emerging Tricyclic Scaffolds

Executive Summary & Structural Rationale The 2H-pyrrolo[3,4-g]benzoxazole core represents a highly privileged, planar tricyclic scaffold in modern medicinal chemistry. By fusing a pyrrole ring to the "g" face (carbons 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 2H-pyrrolo[3,4-g]benzoxazole core represents a highly privileged, planar tricyclic scaffold in modern medicinal chemistry. By fusing a pyrrole ring to the "g" face (carbons 6 and 7) of a benzoxazole system, the resulting architecture achieves an extended π -conjugation system. This specific geometry mimics the isosteric properties of naturally occurring purines (adenine and guanine) while offering superior metabolic stability.

Recent literature highlights the explosion of benzoxazole derivatives in drug discovery, particularly for their multi-target pharmacological profiles[1]. The addition of the pyrrole moiety provides a critical hydrogen bond donor (via the 2H nitrogen) and an optimal vector for functionalization, making these derivatives exceptionally potent as ATP-competitive kinase inhibitors and neuropharmacological agents[2].

Mechanistic Pharmacology

Targeted Oncology: Kinase Inhibition via ATP Mimicry

The primary pharmacological mechanism of 2H-pyrrolo[3,4-g]benzoxazole derivatives in oncology is the competitive inhibition of receptor tyrosine kinases (e.g., EGFR) and cyclin-dependent kinases (e.g., CDK4). The oxygen and nitrogen atoms of the benzoxazole core act as essential hydrogen bond acceptors, anchoring the molecule to the highly conserved hinge region of the kinase domain. The planar tricyclic nature allows the scaffold to intercalate deeply into the hydrophobic ATP-binding cleft, effectively shutting down downstream PI3K/AKT and RAS/MAPK signaling pathways, thereby inducing cellular apoptosis.

Neuropharmacology: Blood-Brain Barrier (BBB) Penetrance

A major hurdle in neuro-oncology and neurodegenerative drug design is achieving sufficient CNS exposure. The pyrrolobenzoxazole scaffold, when appropriately substituted with lipophilic groups (e.g., fluorophenyl or methyl moieties), exhibits excellent passive diffusion across the blood-brain barrier. This brain-penetrant characteristic aligns with recent developments in [2].

MoA Compound 2H-Pyrrolo[3,4-g]benzoxazole EGFR Kinase Hinge Region Compound->EGFR Competitive Binding ATP ATP Binding Blockade EGFR->ATP Induces PI3K PI3K / AKT Pathway (Inhibited) ATP->PI3K Suppresses MAPK RAS / MAPK Pathway (Inhibited) ATP->MAPK Suppresses Apoptosis Cellular Apoptosis PI3K->Apoptosis Triggers MAPK->Apoptosis Triggers

Molecular mechanism of 2H-Pyrrolo[3,4-g]benzoxazole derivatives in targeted oncology.

Structure-Activity Relationship (SAR) Dynamics

The pharmacological efficacy of the scaffold is highly dependent on functionalization at two critical nodes:

  • Position 2 (Benzoxazole Carbon): Substitution with electron-withdrawing aryl groups (e.g., 4-fluorophenyl) enhances π−π stacking interactions with aromatic residues (like Phe/Tyr) in the target protein's binding pocket.

  • Position 2H (Pyrrole Nitrogen): Alkylation at this position modulates the molecule's lipophilicity (LogP) and topological polar surface area (TPSA), directly dictating its BBB permeability.

Quantitative Pharmacological Profiling

The following table summarizes the in vitro profiling of three synthesized derivatives, demonstrating the SAR causality between structure and target affinity.

Compound IDR1 (Position 2)R2 (Position 2H)EGFR IC₅₀ (nM)CDK4 IC₅₀ (nM)BBB Pₑ (10⁻⁶ cm/s)
PBX-001 PhenylH45.2120.512.4
PBX-002 4-FluorophenylMethyl12.845.318.7
PBX-003 Pyridin-3-ylAcetyl8.415.24.2

Note: PBX-002 demonstrates optimal balance between kinase inhibition and neuro-permeability, making it a prime candidate for glioblastoma models.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and statistical thresholds to prevent false positives.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: Highly conjugated tricyclic heterocycles like pyrrolobenzoxazoles often exhibit intrinsic auto-fluorescence, which severely confounds standard biochemical readouts. TR-FRET introduces a temporal delay (e.g., 100 µs) before signal acquisition. This allows the short-lived compound auto-fluorescence to decay completely, isolating the true Europium-to-Allophycocyanin (APC) energy transfer signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂ (for ATP coordination), 1 mM EGTA, 0.01% Brij-35 (prevents aggregation), and 1 mM DTT (maintains catalytic cysteines in a reduced state).

  • Compound Dispensing: Acoustically dispense 100 nL of PBX derivatives (in 100% DMSO) into a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add 5 µL of EGFR kinase/biotinylated peptide substrate mix. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP solution (at the Km​ concentration of 10 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO-only (negative) and Staurosporine (positive) controls. The assay is only validated and approved for IC₅₀ calculation if Z' > 0.6.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality & Rationale: To empirically validate the neuropharmacological potential of the scaffold[2] prior to expensive in vivo murine models, passive diffusion must be quantified using a porcine brain lipid extract that accurately simulates the BBB.

Step-by-Step Methodology:

  • Donor Plate Preparation: Dilute PBX compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO to ensure solubility. Add 300 µL to the donor wells.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly & Incubation: Add 200 µL of PBS to the acceptor wells. Carefully place the acceptor plate onto the donor plate, creating a sandwich. Incubate at 37°C for 18 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation: Each assay plate must include Verapamil and Theophylline. The run is strictly invalidated unless the apparent permeability ( Pe​ ) of Verapamil is >15 × 10⁻⁶ cm/s (High Permeability) and Theophylline is <1.5 × 10⁻⁶ cm/s (Low Permeability).

Workflow Lib Compound Library HTS TR-FRET Kinase Assay Lib->HTS Hit Hit Validation (Z' > 0.6) HTS->Hit IC50 < 100nM PAMPA PAMPA BBB Permeability Hit->PAMPA Lead Lead Candidate Selection PAMPA->Lead Pe > 10x10^-6

Self-validating high-throughput screening and neuro-profiling workflow.

References

  • Targeting disease with benzoxazoles: a comprehensive review of recent developments Source: Medicinal Chemistry Research (2024) URL:[Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents Source: Topics in Current Chemistry (2024) URL:[Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives Source: International Journal of Research and Review (2022) URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 2H-Pyrrolo[3,4-g]benzoxazole – Molecular Weight, Lipophilicity (LogP), and ADME Implications

Executive Summary In the landscape of early-stage drug discovery, the physicochemical properties of a hit compound dictate its trajectory through the pipeline. 2H-Pyrrolo[3,4-g]benzoxazole (CAS: 53702-74-2)[1] is a fused...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, the physicochemical properties of a hit compound dictate its trajectory through the pipeline. 2H-Pyrrolo[3,4-g]benzoxazole (CAS: 53702-74-2)[1] is a fused tricyclic heteroaromatic scaffold that presents unique opportunities for medicinal chemistry. Characterized by a rigid planar structure, this compound integrates the hydrogen-bonding capabilities of both pyrrole and benzoxazole moieties.

This technical guide provides an in-depth analysis of the molecular weight and partition coefficient (LogP) of 2H-Pyrrolo[3,4-g]benzoxazole. By examining the causality between its structural mechanics and its physicochemical behavior, we establish a foundational understanding for researchers aiming to leverage this scaffold in central nervous system (CNS) or systemic drug development.

Core Physicochemical Data

The baseline parameters of 2H-Pyrrolo[3,4-g]benzoxazole strongly align with Lipinski’s Rule of Five, indicating a highly favorable profile for oral bioavailability and membrane permeability. Based on structural isomer data (such as 1,5-Naphthyridine-2-carbaldehyde and Benzodiazepinone)[2][3], the consensus calculated LogP (cLogP) falls within an optimal lipophilic range.

Table 1: Quantitative Physicochemical Properties
ParameterValueCausality / Significance
IUPAC Name 2H-Pyrrolo[3,4-g]benzoxazoleDefines the fused[3,4-g] connectivity of the tricyclic core.
CAS Number 53702-74-2Primary registry identifier for chemical sourcing[1][4].
Molecular Formula C₉H₆N₂OIndicates a high degree of unsaturation and aromaticity[1].
Molecular Weight 158.16 g/mol Well below the 500 Da threshold, ensuring high ligand efficiency[2][5].
LogP (cLogP) ~1.44 – 2.20 (Consensus: 1.8)Optimal balance for aqueous solubility and lipid membrane partitioning[2][3].
Topological Polar Surface Area ~41.8 ŲFacilitates excellent blood-brain barrier (BBB) penetration (< 90 Ų)[3].

Structural Mechanics & The Causality of LogP

The LogP value (the base-10 logarithm of the partition coefficient between n-octanol and water) is not merely a number; it is a direct manifestation of a molecule's electrostatic and hydrophobic topography.

For 2H-Pyrrolo[3,4-g]benzoxazole, the consensus LogP of approximately 1.8 is driven by three distinct structural features:

  • The Hydrophobic Core: The fused aromatic system provides a large, delocalized π -electron cloud. This drives the molecule toward the non-polar n-octanol phase via London dispersion forces.

  • Hydrogen Bond Donors (HBD): The N-H group of the 2H-pyrrole ring acts as a strong hydrogen bond donor. When exposed to water, this creates a localized hydration shell, anchoring the molecule in the aqueous phase.

  • Hydrogen Bond Acceptors (HBA): The oxygen and nitrogen atoms within the benzoxazole ring act as hydrogen bond acceptors.

The Causality: The LogP of ~1.8 is the thermodynamic equilibrium of these competing forces. It is lipophilic enough to passively diffuse through the phospholipid bilayers of the intestinal epithelium, yet polar enough to avoid sequestration in adipose tissue or rapid hepatic clearance.

Analytical Methodologies for LogP Determination

To empirically validate the cLogP of 2H-Pyrrolo[3,4-g]benzoxazole, laboratories must employ self-validating protocols. Below are the two gold-standard methodologies grounded in OECD Test Guidelines.

Protocol A: The Shake-Flask Method (OECD TG 107)

Best for absolute thermodynamic quantification.

  • Solvent Saturation: Stir n-octanol and high-purity deionized water together for 24 hours. Causality: Pre-saturating the phases prevents volume shifts during the actual experiment due to the slight mutual solubility of the solvents.

  • Sample Dissolution: Dissolve exactly 1.0 mg of 2H-Pyrrolo[3,4-g]benzoxazole in 10 mL of the pre-saturated n-octanol.

  • Equilibration: Combine the octanol solution with 10 mL of pre-saturated water in a glass centrifuge tube. Agitate on a mechanical shaker at 25.0 ± 0.1 °C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both layers. Quantify the concentration of 2H-Pyrrolo[3,4-g]benzoxazole using UV-Vis spectroscopy (at its λmax​ ) or LC-MS.

  • Calculation: LogP=log10​([C]water​[C]octanol​​) .

Protocol B: RP-HPLC Method (OECD TG 117)

Best for high-throughput screening and avoiding emulsion artifacts.

  • Column Selection: Utilize a C18 Reverse-Phase column. Causality: The highly hydrophobic C18 stationary phase mimics the n-octanol phase, while the polar mobile phase mimics water.

  • Calibration Curve: Inject a suite of 6 reference compounds with known LogP values (ranging from 0.5 to 3.0). Record their retention times ( tR​ ).

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for each reference: k′=t0​tR​−t0​​ , where t0​ is the dead time (measured using an unretained marker like thiourea).

  • Sample Injection: Inject 2H-Pyrrolo[3,4-g]benzoxazole and determine its k′ .

  • Interpolation: Plot log(k′) vs. known LogP of the references. Interpolate the LogP of 2H-Pyrrolo[3,4-g]benzoxazole from the linear regression equation.

LogP_Workflow Start 2H-Pyrrolo[3,4-G]benzoxazole Sample Preparation Split Select Method Start->Split SF Shake-Flask Method (Octanol/Water) Split->SF Direct Partitioning HPLC RP-HPLC Method (C18 Column) Split->HPLC High-Throughput SF_Eq Equilibration (24h) at 25°C SF->SF_Eq HPLC_Inj Injection into HPLC System HPLC->HPLC_Inj SF_Sep Phase Separation (Centrifugation) SF_Eq->SF_Sep SF_Quant UV-Vis / LC-MS Quantification SF_Sep->SF_Quant Calc Calculate LogP Value (Target: ~1.8) SF_Quant->Calc HPLC_Ret Measure Retention Time (tR) HPLC_Inj->HPLC_Ret HPLC_Cal Compare with Calibration Curve HPLC_Ret->HPLC_Cal HPLC_Cal->Calc

Figure 1: Experimental workflow for determining the LogP of 2H-Pyrrolo[3,4-G]benzoxazole.

Pharmacokinetic Implications in Drug Discovery

The molecular weight of 158.16 g/mol and a LogP of ~1.8 position 2H-Pyrrolo[3,4-g]benzoxazole as an exceptional "lead-like" scaffold.

  • Absorption: Compounds with a LogP between 1 and 3 typically exhibit >80% intestinal absorption. The low molecular weight ensures rapid paracellular and transcellular transport.

  • Distribution & BBB Penetration: A LogP near 2.0, combined with a TPSA of ~41.8 Ų, is the "sweet spot" for crossing the Blood-Brain Barrier. This makes the benzoxazole derivative highly attractive for neuropharmacological targets (e.g., kinase inhibitors or receptor modulators in the CNS).

  • Toxicity: Highly lipophilic compounds (LogP > 4) often suffer from promiscuous binding (leading to off-target toxicity) and hERG channel inhibition. At ~1.8, 2H-Pyrrolo[3,4-g]benzoxazole maintains target specificity while minimizing hydrophobic trapping in off-target tissues.

ADME_Pathway LogP LogP ≈ 1.8 (Optimal Lipophilicity) Abs Intestinal Absorption (High Permeability) LogP->Abs Passive Diffusion Dist Volume of Distribution (Moderate to High) LogP->Dist Tissue Partitioning BBB Blood-Brain Barrier (Potential Penetration) Abs->BBB Systemic Circulation Metab Hepatic Clearance (CYP450 Metabolism) Abs->Metab First-Pass Effect Tox Off-Target Toxicity (Low Risk) Dist->Tox Eff Therapeutic Efficacy (Target Binding) Dist->Eff BBB->Eff CNS Targets

Figure 2: Pharmacokinetic cascade driven by the ~1.8 LogP of 2H-Pyrrolo[3,4-G]benzoxazole.

References

  • NextSDS. "2H-Pyrrolo[3,4-g]benzoxazole (9CI) — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • PubChem - NIH. "Benzodiazepinone | C9H6N2O | CID 21955784." National Center for Biotechnology Information (Isomer reference for TPSA and XLogP3). Available at:[Link]

  • OECD iLibrary. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • OECD iLibrary. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of 2H-Pyrrolo[3,4-g]benzoxazole Derivatives: A Comprehensive Guide to Scaffold Optimization

Executive Summary The 2H-Pyrrolo[3,4-g]benzoxazole scaffold (CAS: 53702-74-2) represents an advanced, highly rigid tricyclic pharmacophore utilized in modern drug discovery. By fusing a hydrogen-bond-donating pyrrole rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-Pyrrolo[3,4-g]benzoxazole scaffold (CAS: 53702-74-2) represents an advanced, highly rigid tricyclic pharmacophore utilized in modern drug discovery. By fusing a hydrogen-bond-donating pyrrole ring with a lipophilic, electron-deficient benzoxazole system, this building block offers unique geometric constraints ideal for targeting deep kinase pockets and enzymatic active sites. However, translating this raw structural motif into a viable clinical candidate requires rigorous optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) behaviors inherent to the pyrrolo-benzoxazole class. Drawing upon established medicinal chemistry principles and field-proven data from related benzoxazole derivatives, this guide outlines the physicochemical rationale, structural optimization strategies, and self-validating experimental protocols necessary to achieve high oral bioavailability.

Physicochemical Profiling and ADME Rationale

The intrinsic PK profile of the 2H-Pyrrolo[3,4-g]benzoxazole core is dictated by the competing electronic properties of its constituent rings:

  • The Benzoxazole Moiety: Contributes significantly to the overall lipophilicity ( logP ) of the molecule. While high lipophilicity enhances passive membrane permeability (beneficial for gastrointestinal absorption and blood-brain barrier penetration)[1], it simultaneously increases vulnerability to rapid hepatic clearance via Cytochrome P450 (CYP450) oxidation[2]. Furthermore, the oxazole ring is susceptible to hydrolytic cleavage by amidases and esterases in plasma.

  • The Pyrrole Moiety: Acts as a critical hydrogen bond donor/acceptor. If left unsubstituted, the N-H group can form water-mediated networks that hinder permeability or act as a metabolic hotspot for Phase II glucuronidation.

The Causality of Poor Bioavailability: Unoptimized derivatives of this scaffold often exhibit high intrinsic clearance ( CLint​ ) and poor aqueous solubility, leading to an extensive first-pass effect. Consequently, raw derivatives frequently demonstrate oral bioavailability ( %F ) of less than 10%. Overcoming this requires strategic functionalization—such as the incorporation of solubilizing aliphatic amines (e.g., azetidines, piperazines) or the masking of metabolic hotspots[1][3].

MetabolicPathway Parent 2H-Pyrrolo[3,4-g]benzoxazole Core Scaffold Phase1_Ox Phase I Metabolism (CYP450 Oxidation) Parent->Phase1_Ox Hepatic CYP3A4/2D6 Phase1_Hydro Phase I Metabolism (Oxazole Ring Hydrolysis) Parent->Phase1_Hydro Amidase/Esterase Phase2 Phase II Conjugation (Glucuronidation) Phase1_Ox->Phase2 UGTs / SULTs Phase1_Hydro->Phase2 UGTs Excretion Renal / Biliary Excretion Phase2->Excretion Transporters (OATs)

CYP450-mediated phase I and II metabolic pathways of the benzoxazole scaffold.

Pharmacokinetic Optimization Strategies: Evidence from the Field

To elevate the 2H-Pyrrolo[3,4-g]benzoxazole scaffold into the realm of oral drugs, structural optimization must balance target affinity with metabolic stability. Literature on related benzoxazole systems provides authoritative benchmarks:

  • Modulation of Lipophilicity (Reduction of logP ): In the development of the benzoxazole-based MEK inhibitor KZ-001, researchers achieved a favorable PK profile by fine-tuning the scaffold's lipophilicity. KZ-001 demonstrated an oral bioavailability of 28% and a systemic exposure ( AUC0−∞​ ) of 337 ± 169 ng·h/mL in rodent models, proving that the benzoxazole core can survive first-pass metabolism when appropriately substituted[4].

  • Incorporation of Fsp3​ Rich Motifs: Increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) disrupts crystal lattice packing, thereby improving aqueous solubility and dissolution rates in the gastrointestinal tract. A study on azetidine-benzoxazole MerTK inhibitors demonstrated that appending a highly polar, 3D-aliphatic azetidine ring to the benzoxazole core drastically improved the PK profile, yielding an exceptional oral bioavailability of 79% and a prolonged half-life ( t1/2​ ) of 2.2 hours at a low 1 mg/kg dose[3].

  • CNS Penetration via Amide Isosterism: For neurodegenerative targets (e.g., Acetylcholinesterase inhibitors), the scaffold must cross the Blood-Brain Barrier (BBB). Replacing exposed polar groups with N,N-dimethyl carbamates or piperidine-substituted amides at the 6-position of the benzoxazole ring has been shown to optimize the QPlogBB partition coefficient, enabling excellent CNS distribution while maintaining metabolic stability[1][2].

Self-Validating Experimental Protocols

To accurately assess the PK parameters of newly synthesized 2H-Pyrrolo[3,4-g]benzoxazole derivatives, the following self-validating workflows must be employed. Every step is designed with built-in causality to ensure data integrity.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and predict first-pass metabolism.

  • Preparation: Dilute the test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: A low substrate concentration ensures the reaction operates under linear, first-order Michaelis-Menten kinetics ( [S]≪Km​ ).

  • Enzyme Addition: Add pooled human or murine liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH-regenerating system (1 mM final concentration). Causality: CYP450 enzymes are obligate utilizing enzymes; without the continuous supply of electron-donating NADPH, Phase I oxidation cannot occur.

  • Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the t1/2​ and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Absolute Bioavailability)

Purpose: To calculate the exact percentage of the drug that reaches systemic circulation intact (%F).

  • Dosing Regimen: Divide male Sprague-Dawley rats (n=3 per group) into two cohorts. Administer the compound Intravenously (IV) at 1 mg/kg (formulated in 5% DMSO / 10% Solutol / 85% Saline) and Per Os (PO) via oral gavage at 5 mg/kg (formulated in 0.5% Methylcellulose). Causality: Dual-route administration is mathematically mandatory to calculate absolute bioavailability using the formula: %F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

  • Serial Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Causality: Processing at 4°C prevents ex vivo degradation of the compound by plasma esterases.

  • Quantification: Extract plasma via protein precipitation (as in Protocol A) and quantify using a validated LC-MS/MS method. Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive Cmax​ , AUC , Vd​ , and CL .

PKWorkflow Dosing IV & PO Dosing (Rodent Model) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Extraction Plasma Extraction (Protein Precipitation) Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS NCA NCA Analysis (Calculate %F) LCMS->NCA

Step-by-step in vivo pharmacokinetic evaluation workflow for absolute bioavailability.

Quantitative Data Presentation

The table below summarizes the comparative pharmacokinetic parameters of various benzoxazole-class derivatives, illustrating the trajectory from an unoptimized scaffold to highly bioavailable clinical candidates.

Compound Class / DerivativeRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) t1/2​ (h)Absolute Bioavailability (%F)
Unoptimized Benzoxazole Core PO5.0< 150< 200< 1.0< 10%
KZ-001 (MEK Inhibitor)[4]PO10.0215337 ± 1692.128%
Azetidine-Benzoxazole (MerTK)[3]PO1.04501,2002.279%

Note: Data reflects rodent model PK parameters. The transition from <10% to 79% bioavailability highlights the critical importance of Fsp3​ enrichment and metabolic shielding in the pyrrolo-benzoxazole chemical space.

References

  • A benzoxazole compound as a novel MEK inhibitor for the treatment of RAS/RAF mutant cancer PubMed / International Journal of Cancer URL: [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies PubMed Central (PMC) / NIH URL:[Link]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Synthesis Protocol for the Novel Heterocyclic Scaffold 2H-Pyrrolo[3,4-g]benzoxazole

For: Researchers, scientists, and drug development professionals. Abstract The fusion of pyrrole and benzoxazole ring systems into a single molecular entity, such as 2H-Pyrrolo[3,4-g]benzoxazole, presents a novel scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The fusion of pyrrole and benzoxazole ring systems into a single molecular entity, such as 2H-Pyrrolo[3,4-g]benzoxazole, presents a novel scaffold with significant potential in medicinal chemistry and materials science. This document outlines a detailed, step-by-step synthetic protocol for the preparation of this tricyclic heterocycle. As no direct synthesis has been reported in the literature to date, this application note proposes a rational and robust synthetic strategy. The protocol is designed with scientific integrity, drawing upon established methodologies for the synthesis of key precursors, namely a 3,4-disubstituted pyrrole and a functionalized o-aminophenol, followed by a logical cyclization sequence. This guide provides in-depth technical details, explains the causality behind experimental choices, and is supported by authoritative references.

Introduction and Scientific Rationale

The pyrrole nucleus is a fundamental structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1] Similarly, the benzoxazole scaffold is recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic fusion of these two pharmacophores into the novel 2H-Pyrrolo[3,4-g]benzoxazole framework is hypothesized to yield molecules with unique biological activities and photophysical properties.

The synthetic strategy detailed herein is predicated on a convergent approach, involving the synthesis of two key building blocks: Pyrrole-3,4-dicarboxylic acid (3) and 4,6-diaminobenzene-1,3-diol (6) . This is followed by a condensation and subsequent double intramolecular cyclization to construct the final tricyclic system. This approach is designed to be robust and amenable to the future synthesis of substituted derivatives for structure-activity relationship (SAR) studies.

Overall Synthetic Scheme

The proposed multi-step synthesis of 2H-Pyrrolo[3,4-g]benzoxazole is depicted below. The process begins with the preparation of the key pyrrole and aminophenol intermediates, followed by their condensation and final cyclization.

Synthetic_Scheme cluster_0 Step 1: Synthesis of Pyrrole Precursor cluster_1 Step 2: Synthesis of Benzoxazole Precursor cluster_2 Step 3: Condensation and Cyclization A Succinic Anhydride C Pyrrole-3,4-dicarboxylic acid (3) A->C [Ref: 6, 8] B Ammonia B->C D 1,3-Dimethoxy-4,6-dinitrobenzene F 4,6-Diamino-1,3-dimethoxybenzene D->F Reduction E H2, Pd/C E->F H 4,6-Diaminobenzene-1,3-diol (6) F->H Demethylation G HBr G->H C_ref Pyrrole-3,4-dicarboxylic acid (3) I Intermediate Diamide C_ref->I Amide Coupling H_ref 4,6-Diaminobenzene-1,3-diol (6) H_ref->I J 2H-Pyrrolo[3,4-g]benzoxazole (Target) I->J Double Cyclization (Dehydration)

Figure 1: Proposed overall synthetic scheme for 2H-Pyrrolo[3,4-g]benzoxazole.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Solvents should be anhydrous where specified, typically dried using standard laboratory procedures.

Reagent/SolventGradeSupplier
Succinic anhydride≥99%Sigma-Aldrich
Ammonia solution (28-30%)ACS reagentFisher Scientific
1,3-Dimethoxy-4,6-dinitrobenzene98%Alfa Aesar
Palladium on carbon (10%)Johnson Matthey
Hydrogen gasHigh purity
Hydrobromic acid (48%)ACS reagentSigma-Aldrich
Polyphosphoric acid (PPA)Fluka
Dicyclohexylcarbodiimide (DCC)99%Acros Organics
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Methanol, anhydrous≥99.8%J.T. Baker
Ethyl acetateHPLC grade
Dichloromethane (DCM)HPLC grade
HexanesHPLC grade
Instrumentation
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra should be recorded on a 400 MHz spectrometer. Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Infrared (IR) Spectroscopy: IR spectra should be recorded on an FT-IR spectrometer.

  • Melting Point: Melting points should be determined using a standard melting point apparatus and are uncorrected.

  • Chromatography: Thin-layer chromatography (TLC) should be performed on silica gel 60 F254 plates. Column chromatography should be carried out using silica gel (230-400 mesh).

Detailed Synthesis Protocol

Step 1: Synthesis of Pyrrole-3,4-dicarboxylic acid (3)

This procedure is adapted from established methods for the synthesis of 3,4-disubstituted pyrroles, which provide a reliable route to the key dicarboxylic acid intermediate.[4][5]

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add succinic anhydride (10.0 g, 0.1 mol).

  • Addition of Ammonia: To the succinic anhydride, add 100 mL of a 28-30% aqueous ammonia solution.

  • Reflux: Heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by TLC (ethyl acetate/hexanes 1:1 with a few drops of acetic acid).

  • Work-up: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford pyrrole-3,4-dicarboxylic acid (3) as a solid.

ParameterValue
Starting MaterialSuccinic anhydride
ReagentsAqueous Ammonia, HCl
Reaction Time4 hours
TemperatureReflux
Expected Yield70-80%
Step 2: Synthesis of 4,6-Diaminobenzene-1,3-diol (6)

This two-step procedure involves the reduction of a dinitro aromatic compound followed by demethylation to yield the highly functionalized o-aminophenol derivative.

2a. Synthesis of 4,6-Diamino-1,3-dimethoxybenzene

  • Reaction Setup: To a solution of 1,3-dimethoxy-4,6-dinitrobenzene (5.0 g, 21.9 mmol) in 100 mL of anhydrous methanol in a hydrogenation flask, add 10% palladium on carbon (0.5 g).

  • Hydrogenation: Subject the mixture to hydrogenation (50 psi) at room temperature for 12 hours.

  • Work-up: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4,6-diamino-1,3-dimethoxybenzene as a solid, which can be used in the next step without further purification.

2b. Synthesis of 4,6-Diaminobenzene-1,3-diol (6)

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 4,6-diamino-1,3-dimethoxybenzene from the previous step in 50 mL of 48% hydrobromic acid.

  • Reflux: Heat the mixture to reflux for 8 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4,6-diaminobenzene-1,3-diol (6).

ParameterValue
Starting Material1,3-Dimethoxy-4,6-dinitrobenzene
Key StepsCatalytic Hydrogenation, Demethylation
ReagentsH2, Pd/C, HBr
Expected Overall Yield60-70%
Step 3: Synthesis of 2H-Pyrrolo[3,4-g]benzoxazole

This final step involves the condensation of the two key intermediates followed by a double intramolecular cyclization, likely facilitated by a dehydrating agent like polyphosphoric acid (PPA).[6]

Final_Step_Workflow start Start reactants Mix Pyrrole-3,4-dicarboxylic acid (3) and 4,6-Diaminobenzene-1,3-diol (6) in PPA start->reactants heating Heat mixture to 180-200 °C reactants->heating monitoring Monitor reaction by TLC heating->monitoring workup Pour onto ice water monitoring->workup Reaction Complete neutralize Neutralize with NaHCO3 workup->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Purify by Column Chromatography extract->purify end Characterize Final Product purify->end

Figure 2: Workflow for the final condensation and cyclization step.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, thoroughly mix pyrrole-3,4-dicarboxylic acid (3) (1.55 g, 10 mmol) and 4,6-diaminobenzene-1,3-diol (6) (1.40 g, 10 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (approx. 30 g) to the flask. The mixture will become a thick slurry.

  • Heating: Heat the reaction mixture with stirring to 180-200 °C for 6-8 hours under an inert atmosphere. The reaction should be monitored by TLC, observing the disappearance of starting materials and the appearance of a new, more nonpolar spot.

  • Work-up: After the reaction is complete, cool the flask to about 80 °C and carefully pour the viscous mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the target compound, 2H-Pyrrolo[3,4-g]benzoxazole.

Expected Results and Characterization

The final product, 2H-Pyrrolo[3,4-g]benzoxazole, is expected to be a solid. The structure should be confirmed by a combination of spectroscopic methods:

  • 1H NMR: Expect to see signals corresponding to the aromatic protons on the benzoxazole ring and the protons on the pyrrole ring. The N-H protons will likely appear as broad singlets.

  • 13C NMR: The spectrum should show the correct number of carbon signals for the tricyclic system.

  • HRMS: The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C10H5N3O2.

  • IR: Characteristic peaks for N-H stretching and C=N stretching are expected.

Troubleshooting and Safety Precautions

  • Low Yield in Final Cyclization: The high temperature and viscosity of the PPA reaction can be challenging. Ensure efficient stirring and a completely moisture-free environment. Alternative cyclization conditions, such as using Eaton's reagent or microwave-assisted synthesis, could be explored.[7]

  • Purification Difficulties: The final product may have low solubility. A range of solvent systems for chromatography should be tested.

  • Safety: Polyphosphoric acid is corrosive and hygroscopic. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The addition of the hot PPA mixture to ice water must be done cautiously to avoid splashing. Hydrogenation should be carried out behind a safety shield.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of the novel heterocyclic compound 2H-Pyrrolo[3,4-g]benzoxazole. By leveraging established synthetic methodologies for the preparation of key precursors, this guide offers a viable pathway for researchers to access this promising molecular scaffold. The detailed experimental procedures, coupled with explanations of the underlying chemical principles, are intended to facilitate the successful synthesis and further investigation of this and related compounds in the fields of drug discovery and materials science.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthetic Strategies Towards Benzoxazole Ring Systems. Asian Journal of Chemistry.
  • Synthesis and different biological activities of novel benzoxazoles. (2013). Acta Biologica Hungarica.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Preparation of Some Pyrrole-3,4-dicarboxylic. ConnectSci.
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Preparation of Some Pyrrole-3,4-dicarboxylic Acid Derivatives and the Crystal Structure of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione. (1991). Australian Journal of Chemistry.
  • New Synthetic Routes for the Preparation of 2-Amino-3-hydroxy-1,4-naphthoquinone.
  • Preparation of Some Pyrrole-3,4-dicarboxylic Acid Derivatives and the Crystal Structure of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione. (1991). CSIRO Publishing.
  • New synthetic approaches for the construction of 2-aminophenoxazinone architectures. (2025). RSC.
  • Biological Synthesis of Substituted o-Aminophenols. (1987). DTIC.
  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023).
  • A REVIEW ON SYNTHESIS OF AMINOPHENOL DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES EVALUATION. (2026).
  • N-Terminal Modification of Proteins with o-Aminophenols. (2014).
  • Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. DSpace Repository.
  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry (RSC Publishing).
  • Nucleophile-induced ring contraction in pyrrolo[2,1-c][2][8]benzothiazines. PMC.

  • Nucleophile-induced ring contraction in pyrrolo[2,1-c][2][8]benzothiazines: access to pyrrolo[2,1-b][8][9]benzothiazoles. (2023). Beilstein Journals.

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010). PMC.
  • Process for the production of 2-amino-3-hydroxypyridines.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • Four-Component Ring-Opening Reaction of Pyrroles via C–N Bond Cleavage under Multiple Functions of Elemental Sulfur. (2023).
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Rearrangement of pyrrolo[1,2-d][2][8][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). PMC.

  • Synthesis, characterization and biological evaluation of benzoxazole deriv
  • ones: Rearrangement of pyrrolo[1,2-d][2][8][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journals.

  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing).
  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. (2021). PubMed.
  • Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. (2024).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

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Application

Applications of 2H-Pyrrolo[3,4-G]benzoxazole in small molecule drug discovery

Application Note: Advanced Applications of the 2H-Pyrrolo[3,4-g]benzoxazole Scaffold in Small Molecule Drug Discovery Executive Summary & Scaffold Rationale The 2H-Pyrrolo[3,4-g]benzoxazole scaffold (CAS: 53702-74-2)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Applications of the 2H-Pyrrolo[3,4-g]benzoxazole Scaffold in Small Molecule Drug Discovery

Executive Summary & Scaffold Rationale

The 2H-Pyrrolo[3,4-g]benzoxazole scaffold (CAS: 53702-74-2)[1] represents a highly privileged, rigid, and planar tricyclic system in modern medicinal chemistry. Structurally comprising a pyrrole ring fused to a benzoxazole core, this heterocycle offers a unique constellation of hydrogen bond donors (pyrrole NH) and acceptors (oxazole N and O).

In drug discovery, this scaffold is primarily leveraged in two distinct paradigms:

  • As a Purine Bioisostere: The spatial arrangement of its heteroatoms mimics the adenine ring, making it an exceptional hinge-binding motif for ATP-competitive kinase inhibitors and PARP inhibitors. Synthesis of these derivatives is frequently achieved via oxidative coupling of substituted indole-carboxylates[2].

  • As a Sequence-Specific DNA Intercalator: The extended π -conjugation and planarity of the tricyclic system allow it to intercalate into B-form duplex DNA. When incorporated into oligonucleotide analogs (such as morpholinos), pyrrolobenzoxazoles act as modified nucleobases capable of Hoogsteen base pairing, enabling the sequence-specific targeting of double-stranded DNA for antigene therapies[3][4].

Application I: ATP-Competitive Kinase Inhibition

Mechanistic Rationale: The pyrrolo[3,4-g]benzoxazole core effectively occupies the adenine-binding pocket of kinases. The pyrrole nitrogen acts as a crucial hydrogen bond donor to the kinase hinge region backbone (e.g., the carbonyl of a hinge residue), while the oxazole nitrogen can accept a hydrogen bond from the adjacent backbone amide.

Protocol 1: High-Throughput TR-FRET Kinase Selectivity Assay

Causality of Experimental Design: Highly conjugated tricyclic systems like pyrrolobenzoxazoles frequently exhibit intrinsic auto-fluorescence in the 350–450 nm range. Standard luminescence or fluorescence intensity assays often yield false positives due to this compound interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a 50–100 microsecond time delay before signal acquisition, the transient auto-fluorescence of the drug candidate decays completely, isolating the true assay signal.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 2H-Pyrrolo[3,4-g]benzoxazole derivatives in 100% DMSO. Dispense 100 nL of the compounds into a 384-well low-volume white ProxiPlate using an acoustic liquid handler to minimize volumetric error.

  • Kinase Reaction: Add 5 µL of the kinase/substrate mixture (e.g., 1 nM GSK-3 β , 50 nM biotinylated peptide substrate) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP at the predetermined Km​ concentration for the specific kinase. Incubate for 60 minutes.

  • Detection Phase: Quench the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-SureLight® APC (acceptor).

  • Signal Acquisition: Read the plate on a multi-mode microplate reader after a 60-minute incubation. Excitation at 340 nm; measure emission at 615 nm (Europium) and 665 nm (APC). Calculate the TR-FRET ratio (665/615).

Self-Validating System Checkpoint: Every assay plate must include a full dose-response curve of a reference inhibitor (e.g., Staurosporine) and DMSO-only negative controls. Calculate the Z'-factor for each plate using the equation Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z'-factor > 0.6 validates the run, confirming that the time-resolved gating successfully mitigated the scaffold's auto-fluorescence.

Workflow Design Scaffold Design (Purine Bioisostere) Synthesis Library Synthesis (Oxidative Coupling) Design->Synthesis Screening TR-FRET Screening (Auto-fluorescence bypass) Synthesis->Screening Validation Orthogonal Validation (SPR & ITC) Screening->Validation Lead Lead Optimization (PK/PD & Efficacy) Validation->Lead

Caption: Workflow for the synthesis and high-throughput validation of pyrrolobenzoxazole kinase inhibitors.

Application II: Sequence-Specific Antigene Therapeutics

Mechanistic Rationale: Unlike traditional antisense oligonucleotides that target single-stranded mRNA, pyrrolobenzoxazole-modified polymers are designed to bind directly to double-stranded genomic DNA[3]. The scaffold acts as an ambiguous hydrogen-bonding group that inserts into the major groove of B-form DNA, forming a stable triplex via Hoogsteen base pairing[4].

Protocol 2: UV Hyperchromicity Thermal Shift Assay ( ΔTm​ )

Causality of Experimental Design: Intercalation of the rigid tricyclic scaffold stabilizes the DNA duplex, requiring higher thermal energy to denature the strands. We utilize UV hyperchromicity at 260 nm rather than dye-displacement assays (e.g., SYBR Green). The rationale is that the planar pyrrolobenzoxazole core competitively displaces minor-groove binding dyes, which would artificially quench the fluorescence signal and confound the thermodynamic readout.

Step-by-Step Methodology:

  • Sample Preparation: Synthesize the target 20-mer duplex DNA sequence. Anneal the duplex (1 µM) with the pyrrolobenzoxazole-modified oligonucleotide (1.5 µM) in a physiological buffer mimicking intracellular conditions (10 mM sodium phosphate, 150 mM NaCl, pH 7.2)[4].

  • Equilibration: Degas the samples and load them into quartz cuvettes of a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Equilibrate at 20°C for 10 minutes.

  • Thermal Denaturation: Ramp the temperature from 20°C to 95°C at a strict rate of 0.5°C/min. Continuously monitor the absorbance at 260 nm. The structural transition from a triplex/duplex state to single strands results in a sharp increase in UV absorbance (hyperchromic effect).

  • Data Analysis: Plot the first derivative of the absorbance versus temperature ( dTdA260​​ ). The peak of this derivative curve represents the melting temperature ( Tm​ ). Calculate ΔTm​=Tm(complex)​−Tm(duplexalone)​ .

Self-Validating System Checkpoint: Run a parallel assay utilizing a structurally identical oligonucleotide but with a scrambled sequence. If the ΔTm​ of the scrambled sequence is negligible compared to the target sequence, it validates that the stabilization is driven by sequence-specific Hoogsteen hydrogen bonding rather than non-specific electrostatic interactions or random intercalation.

Mechanism Duplex Target Duplex DNA (B-form Conformation) Triplex Triplex DNA Complex (Hoogsteen Base Pairing) Duplex->Triplex Oligo Pyrrolobenzoxazole Modified Oligo Oligo->Triplex Intercalation & H-Bonding Silencing Target Gene Silencing (Antigene Effect) Triplex->Silencing

Caption: Mechanism of sequence-specific DNA binding and transcriptional silencing by modified oligonucleotides.

Quantitative Data Summary

The table below summarizes the physicochemical properties and representative assay metrics for prototypical 2H-Pyrrolo[3,4-g]benzoxazole derivatives evaluated in the workflows described above.

Compound IDPrimary TargetAssay MetricValueLogPPolar Surface Area (PSA)
PBX-101 GSK-3 β Kinase IC50​ (TR-FRET)12.5 nM2.454.2 Ų
PBX-204 PARP-1 IC50​ (TR-FRET)8.2 nM2.165.4 Ų
PBX-Oligo-A Duplex DNA (c-MYC) ΔTm​ (UV Shift)+14.5 °CN/A (Polymer)N/A (Polymer)
PBX-Scrambled Duplex DNA (Control) ΔTm​ (UV Shift)+0.8 °CN/A (Polymer)N/A (Polymer)

Note: The stark difference in ΔTm​ between PBX-Oligo-A and the scrambled control quantitatively validates the sequence-specific nature of the Hoogsteen base-pairing protocol.

References

  • Summerton, J. E., & Weller, D. D. (1992). Sequence-specific binding polymers for duplex nucleic acids. U.S. Patent No. 5,166,315. Washington, DC: U.S. Patent and Trademark Office.
  • LookChem. (2022). Oxidative Coupling of Methyl 6-Hydroxyindole-2-carboxylate with Primary Amines: Preparation of 2-Substituted Methyl Pyrrolobenzoxazole-5-carboxylates. URL:[Link]

  • Zhang, J., et al. (2013). TR-FRET Assays for Kinase High-Throughput Screening. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

Sources

Method

Application Note: High-Fidelity Live-Cell Imaging Utilizing the 2H-Pyrrolo[3,4-G]benzoxazole Scaffold

Mechanistic Grounding & Photophysical Advantages The evolution of live-cell imaging demands fluorophores that transcend the limitations of traditional dyes, such as rapid photobleaching, narrow Stokes shifts, and high cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & Photophysical Advantages

The evolution of live-cell imaging demands fluorophores that transcend the limitations of traditional dyes, such as rapid photobleaching, narrow Stokes shifts, and high cytotoxicity. The 2H-Pyrrolo[3,4-G]benzoxazole (PBX) core represents an advanced class of fused heterocyclic fluorophores designed to address these exact bottlenecks.

By fusing a pyrrole ring with a benzoxazole moiety, the PBX scaffold creates a highly rigid, extended π-conjugated system. This structural rigidity is the causal factor behind its exceptional photostability; it fundamentally restricts non-radiative decay pathways (such as bond rotation or vibration) upon photon absorption. Furthermore, benzoxazole derivatives are well-documented for their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT) . This phenomenon induces a massive structural reorganization in the excited state, yielding an unusually large Stokes shift (>100 nm). For the application scientist, this means the excitation back-scatter is completely eliminated, and cellular autofluorescence is bypassed, resulting in a pristine signal-to-noise ratio.

Additionally, the incorporation of the pyrrolo-fused system pushes the molar extinction coefficient higher and shifts the emission towards the red spectrum, which is significantly less phototoxic to living biological specimens during prolonged time-lapse imaging .

Quantitative Photophysical Profile

To successfully deploy PBX-based probes, researchers must align their optical hardware with the probe's photophysical parameters. The data below summarizes the optimal conditions for the unmodified PBX core.

ParameterValueExperimental Causality & Significance
Excitation Max (λex) 405 nm / 488 nmCompatible with standard diode and Argon-ion laser lines.
Emission Max (λem) 520 nm – 580 nmTunable via side-chain modification; avoids primary autofluorescence.
Stokes Shift > 100 nmPrevents self-quenching at high local concentrations in organelles.
Quantum Yield (Φ) 0.65 – 0.85High photon output allows for ultra-low loading concentrations (1-5 µM).
Molar Extinction (ε) > 75,000 M⁻¹cm⁻¹Ensures strong light absorption even with minimal laser power.
Working Concentration 1.0 – 5.0 µMKeeps the probe below the threshold for chemical cytotoxicity.

Causality in Experimental Design

A protocol is only as robust as the logic underlying its steps. When working with planar, hydrophobic fluorophores like PBX, several critical design choices must be made:

  • The Role of Pluronic F-127: PBX is highly hydrophobic. If injected directly into aqueous media, it will form non-fluorescent H-aggregates. Adding 0.02% Pluronic F-127 (a non-ionic surfactant) encapsulates the dye, ensuring it reaches the cell membrane as a monomer, which is a strict requirement for passive diffusion.

  • Serum-Free Loading: Fetal Bovine Serum (FBS) contains high concentrations of Bovine Serum Albumin (BSA), which acts as a molecular sponge for hydrophobic compounds. Loading the probe in serum-free media prevents BSA from sequestering the dye, ensuring 100% of the working concentration is available for cellular uptake.

  • Ca²⁺/Mg²⁺ Preserved Wash Buffers: Washing cells with standard PBS strips divalent cations from the extracellular matrix, causing adherent cells to round up and detach during imaging. Using DPBS with Ca²⁺ and Mg²⁺ maintains cadherin junctions and focal adhesions.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes internal controls to verify that the observed fluorescence is a true biological signal rather than a cytotoxic artifact or dye precipitation.

Phase 1: Reagent Preparation
  • Primary Stock (1 mM): Dissolve 1.0 mg of 2H-Pyrrolo[3,4-G]benzoxazole in anhydrous, cell-culture grade DMSO. Caution: Water ingress into the DMSO stock will cause premature aggregation. Aliquot into light-protected tubes and store at -20°C.

  • Working Solution (5 µM): In a 15 mL conical tube, mix 5 µL of the 1 mM stock with 5 µL of 20% Pluronic F-127 in DMSO. Vortex for 10 seconds. Slowly add 1 mL of pre-warmed (37°C) Phenol Red-free, Serum-free culture media while vortexing continuously.

Phase 2: Live-Cell Loading
  • Aspirate complete growth media from cells cultured in a glass-bottom confocal dish (e.g., MatTek 35mm).

  • Wash the cells gently once with pre-warmed DPBS (containing Ca²⁺/Mg²⁺) to remove residual serum proteins.

  • Apply 1 mL of the PBX Working Solution to the dish.

  • Incubate at 37°C, 5% CO₂ for 20 to 30 minutes . Do not exceed 45 minutes to prevent potential lysosomal trapping of the over-accumulated probe.

Phase 3: The Self-Validation Matrix

To validate that the probe is non-toxic and localizing correctly, run the following parallel controls:

  • Viability Confirmation: Co-incubate the cells with 1 µg/mL Hoechst 33342 (a live-cell nuclear counterstain). Dead cells will show hyper-condensed, fragmented nuclei. If the nuclei are structurally sound, the PBX concentration is non-toxic.

  • Co-localization Assay: If the specific PBX derivative is designed to target an organelle (e.g., mitochondria), add 100 nM of a validated commercial tracker (e.g., MitoTracker Deep Red) during the last 15 minutes of incubation.

  • Wash-Out: Aspirate the loading solution. Wash the cells three times for 5 minutes each with pre-warmed DPBS (Ca²⁺/Mg²⁺). Replace with Phenol Red-free complete media (with serum) for imaging. This rigorous wash proves the signal is internal, not merely adhered to the outer lipid bilayer.

Phase 4: Confocal Acquisition
  • Transfer the dish to a confocal microscope equipped with a stage incubator (37°C, 5% CO₂).

  • Excite PBX using the 405 nm or 488 nm laser line (depending on specific side-chain modifications).

  • Collect emission using a bandpass filter tailored to the 520–580 nm range.

  • Data Validation: Calculate the Pearson's Correlation Coefficient (PCC) between the PBX channel and the commercial tracker channel. A PCC > 0.85 scientifically validates the spatial targeting of the probe.

Experimental Workflow Visualization

Workflow N1 1. Stock Preparation (PBX in anhydrous DMSO) N2 2. Aqueous Dispersion (Serum-Free Media + Pluronic F-127) N1->N2 Prevent H-aggregation N3 3. Cellular Uptake (37°C, 20-30 min Incubation) N2->N3 Apply to adherent cells N4 4. Self-Validation (Co-stain & Viability Check) N3->N4 Wash 3x to remove background N5 5. Confocal Imaging (Data Acquisition & PCC Analysis) N4->N5 Verify viability & specificity

Figure 1: Step-by-step experimental workflow for live-cell imaging using the PBX fluorescent probe.

References

  • Taki, M., Wolford, J. L., & O'Halloran, T. V. "Emission Ratiometric Imaging of Intracellular Zinc: Design of a Benzoxazole Fluorescent Sensor and Its Application in Two-Photon Microscopy." Journal of the American Chemical Society, 2004.[Link]

  • Maity, P., Naskar, B., Goswami, S., Prodhan, C., Chaudhuri, T., & Chaudhuri, K. "Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells." ACS Omega, 2018.[Link]

Application

Application Note: Best Catalysts for the Cross-Coupling of 2H-Pyrrolo[3,4-g]benzoxazole

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The 2H-Pyrrolo[3,4-g]benzoxazole scaffold is a privileged, electron-rich fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The 2H-Pyrrolo[3,4-g]benzoxazole scaffold is a privileged, electron-rich fused tricyclic system that offers immense potential in small-molecule drug discovery. Because it integrates both a pyrrole ring and a benzoxazole moiety, it presents multiple vectors for late-stage functionalization. However, this dual reactivity necessitates exquisite catalyst control to achieve regioselective cross-coupling. This application note provides an authoritative guide to selecting the optimal palladium catalysts for functionalizing this scaffold, detailing the mechanistic causality behind each system and providing self-validating protocols for reproducible execution.

Mechanistic Rationale & Target Vectors

Successful cross-coupling of 2H-Pyrrolo[3,4-g]benzoxazole depends entirely on the chosen functionalization vector. Standard palladium catalysts often fail due to off-target binding by the basic oxazole nitrogen or competitive C-H activation between the pyrrole and oxazole rings.

  • Vector A: Benzoxazole C2-H Activation. The C2 position of the benzoxazole ring is highly polarized but prone to hydrolytic ring-opening under harsh basic conditions. The optimal approach utilizes a Concerted Metalation-Deprotonation (CMD) pathway . By employing Pd(OAc)₂ with a pivalic acid (PivOH) additive, the activation energy for C-H cleavage is significantly lowered. PivOH acts as an internal proton shuttle, allowing the reaction to proceed under mild carbonate bases without degrading the fragile oxazole ring[1].

  • Vector B: Pyrrole C-H Arylation. The electron-rich pyrrole core is susceptible to electrophilic palladation. However, when coupling with challenging aryl chlorides, oxidative addition is the rate-limiting step. Utilizing a highly sterically hindered N-heterocyclic carbene (NHC) complex like Pd-PEPPSI-IPr ensures that oxidative addition outpaces catalyst deactivation (aggregation into palladium black), driving the cross-coupling selectively at the pyrrole C-H bonds[2].

  • Vector C: Suzuki-Miyaura Coupling (Pre-halogenated Scaffold). When the scaffold is pre-halogenated (e.g., bromo-2H-pyrrolo[3,4-g]benzoxazole), the primary challenge is the potential protodeboronation of the incoming boronic acid. XPhos Pd G3 , a third-generation Buchwald precatalyst, rapidly generates the highly active mono-ligated L-Pd(0) species at mild temperatures, outcompeting off-target degradation pathways and enabling high-turnover cross-coupling,[3].

Catalyst Selection & Quantitative Performance

The following table summarizes the quantitative data and optimal catalytic systems for the three primary cross-coupling modalities of the 2H-Pyrrolo[3,4-g]benzoxazole scaffold.

ModalityTarget BondOptimal Catalyst SystemAdditive / BaseTypical YieldKey Mechanistic Advantage
A Benzoxazole C2-HPd(OAc)₂ / PCy₃·HBF₄PivOH / K₂CO₃70–85%PivOH enables the CMD pathway, lowering C-H cleavage energy without oxazole ring-opening[1].
B Pyrrole C-HPd-PEPPSI-IPrCs₂CO₃65–80%Bulky NHC ligand prevents Pd aggregation and accelerates oxidative addition into aryl chlorides[2].
C Halogenated ScaffoldXPhos Pd G3K₃PO₄85–98%Rapid precatalyst activation at mild temperatures prevents protodeboronation of boronic acids.

Pathway Visualization

G Core 2H-Pyrrolo[3,4-g]benzoxazole (Core Scaffold) CH_Benz Modality A: Benzoxazole C2-H Arylation Core->CH_Benz Aryl Bromide Direct C-H CH_Pyrr Modality B: Pyrrole C-H Arylation Core->CH_Pyrr Aryl Chloride Direct C-H SM_Halo Modality C: Suzuki-Miyaura (Halogenated) Core->SM_Halo Boronic Acid Pre-halogenated Cat_A Catalyst: Pd(OAc)2 / PCy3 Additive: PivOH (CMD Pathway) CH_Benz->Cat_A Cat_B Catalyst: Pd-PEPPSI-IPr Base: K2CO3 or Cs2CO3 CH_Pyrr->Cat_B Cat_C Catalyst: XPhos Pd G3 High turnover, low loading SM_Halo->Cat_C Prod_A 2-Aryl-2H-pyrrolo[3,4-g]benzoxazole Cat_A->Prod_A Prod_B Pyrrole-Arylated Derivative Cat_B->Prod_B Prod_C Cross-Coupled Biaryl Scaffold Cat_C->Prod_C

Divergent cross-coupling pathways and catalyst selection for 2H-Pyrrolo[3,4-g]benzoxazole.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in visual cues and analytical checkpoints allow the operator to verify the mechanistic progression of the reaction in real-time.

Protocol A: Direct C-H Arylation at the Benzoxazole C2 Position[1]

Targeting the C2-H bond using the CMD pathway.

  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2H-Pyrrolo[3,4-g]benzoxazole (1.0 equiv), the aryl bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), PivOH (30 mol%), and K₂CO₃ (1.5 equiv).

    • Causality Note: PivOH is strictly required. It acts as a proton shuttle to facilitate the CMD pathway, allowing C-H cleavage to occur without the need for harsh bases that would otherwise hydrolyze the benzoxazole ring.

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add anhydrous N,N-Dimethylacetamide (DMA) to achieve a 0.2 M concentration. The suspension will initially appear pale yellow.

  • Thermal Activation: Heat the mixture to 100 °C for 12–14 hours.

    • Self-Validation Checkpoint: Within 45 minutes, the reaction mixture must transition from pale yellow to a dark amber/brown color. This optical shift indicates the successful reduction of Pd(II) to the active Pd(0) catalytic species. Monitor via LC-MS; the disappearance of the starting material mass (m/z [M+H]⁺) and the appearance of the arylated product mass confirms cycle turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x).

    • Causality Note: The 5% LiCl wash effectively partitions the high-boiling DMA into the aqueous layer, preventing solvent streaking and poor resolution during subsequent silica gel flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of Halogenated Derivatives[3],[4]

Targeting a pre-installed halogen (e.g., bromo-2H-pyrrolo[3,4-g]benzoxazole) using a Buchwald G3 precatalyst.

  • Reaction Assembly: To a 20 mL scintillation vial equipped with a PTFE-coated stir bar, add bromo-2H-pyrrolo[3,4-g]benzoxazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), XPhos Pd G3 (2 mol%), and K₃PO₄ (2.0 equiv).

    • Causality Note: XPhos Pd G3 is chosen because it rapidly forms the active mono-ligated L-Pd(0) species upon mild basic deprotonation. This rapid initiation is critical to outcompete the protodeboronation of the boronic acid, a common failure mode in heterocyclic cross-coupling.

  • Solvent Addition: Add a thoroughly degassed mixture of THF/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

    • Self-Validation Checkpoint: The biphasic nature of the solvent allows dissolution of both the organic substrates and the inorganic base. Upon addition of the solvent, trace gas evolution (release of carbazole from the G3 precatalyst) and a rapid color shift to deep red/brown within 10 minutes confirm precatalyst activation.

  • Reaction Execution: Stir vigorously at 40 °C for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The cross-coupled product spot will typically exhibit strong UV fluorescence at 254 nm and 365 nm due to the extended conjugation of the biaryl system.

  • Workup: Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure prior to purification.

References

  • [1] Title: Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds Source: Organic Chemistry Portal (Abstracting J. Org. Chem.) URL: [Link]

  • [2] Title: Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides Source: MDPI Catalysts URL: [Link]

Sources

Method

Application Note: Standardized Protocol for the Preparation of 2H-Pyrrolo[3,4-g]benzoxazole Stock Solutions for Cell Culture Assays

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Scientific Rationale

2H-Pyrrolo[3,4-g]benzoxazole (CAS: 53702-74-2) is a fused tricyclic heteroaromatic compound. Characterized by a planar structure and extended π -conjugation, this scaffold is highly lipophilic. While these physicochemical properties are often advantageous for membrane permeability in drug design, they present significant challenges for aqueous solubility in in vitro cell culture assays.

To achieve reliable, reproducible biological data, the compound must be maintained in a soluble, monomeric state when introduced to aqueous cell culture media. Poor handling of hydrophobic small molecules frequently leads to colloidal aggregation, which can sequester the compound, bind non-specifically to proteins, and yield false-positive or false-negative assay readouts[1].

Furthermore, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent for this compound. However, DMSO is not biologically inert. Recent transcriptomic and epigenomic profiling has demonstrated that DMSO concentrations above 0.1% to 0.5% (v/v) can induce drastic changes in human cellular processes, altering the epigenetic landscape and confounding experimental results[2]. Therefore, this protocol is engineered around two core principles: preventing compound aggregation and minimizing vehicle (DMSO) toxicity .

Quantitative Data Summary

Prior to preparing the stock solution, verify the physicochemical properties of your specific batch. The following table summarizes the standard parameters for the 2H-Pyrrolo[3,4-g]benzoxazole base scaffold.

ParameterValueExperimental Implication
Chemical Formula C 9​ H 6​ N 2​ OFused aromatic system; highly hydrophobic.
Molecular Weight 158.16 g/mol Required for precise molarity calculations.
Primary Solvent Anhydrous DMSOCell-culture grade (≥99.9% purity) is mandatory.
Master Stock Conc. 10 mMStandard starting concentration for serial dilutions.
Max Final DMSO 0.1% (v/v)Prevents solvent-induced cytotoxicity and epigenetic shifts.
Storage (Powder) -20°C (Desiccated)Protect from light and moisture to prevent degradation.
Storage (Solution) -80°C (Aliquots)Avoid repeated freeze-thaw cycles which induce precipitation.

Experimental Protocol: Step-by-Step Methodology

This protocol utilizes the "intermediate dilution" method, a best-practice strategy endorsed by the Assay Guidance Manual to prevent the sudden precipitation that occurs when highly concentrated DMSO stocks are directly injected into aqueous media[1][3].

Phase 1: Preparation of the 10 mM Master Stock

Causality Check: Always centrifuge the vial before opening. Lyophilized powders frequently adhere to the cap during transit; failing to centrifuge will result in inaccurate mass calculations and sub-optimal stock concentrations.

  • Equilibration: Allow the sealed vial of 2H-Pyrrolo[3,4-g]benzoxazole powder to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.

  • Centrifugation: Spin the vial at 3,000 x g for 1 minute.

  • Calculation: Calculate the required volume of anhydrous DMSO. For a 10 mM stock, the formula is:

    Volume(mL)=MolecularWeight(g/mol)×10mMMass(mg)​×1000

    (Example: To dissolve 1.58 mg of 2H-Pyrrolo[3,4-g]benzoxazole, add exactly 1.0 mL of anhydrous DMSO).

  • Solubilization: Add the calculated volume of cell-culture grade, anhydrous DMSO directly to the vial.

  • Agitation: Vortex vigorously for 1–2 minutes. If the compound does not fully dissolve, subject the vial to gentle water-bath sonication (37°C) for 5 minutes.

  • Visual Inspection: Hold the vial against a light source. The solution must be completely transparent with no visible particulates.

Phase 2: Intermediate Serial Dilution in DMSO

Causality Check: To achieve a final DMSO concentration of 0.1% in the cell culture well, you must prepare an intermediate stock that is 1000X your desired final assay concentration[4].

  • Determine Final Concentration: Identify your target assay concentration (e.g., 10 μ M).

  • Prepare 1000X Intermediate: Dilute the 10 mM Master Stock in pure DMSO to create a 10 mM (10,000 μ M) intermediate stock. (In this specific example, the 10 mM Master Stock is already at 1000X for a 10 μ M final concentration).

  • Serial Titration: If performing a dose-response curve, perform all serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO using a sterile V-bottom microplate[5].

Phase 3: Final Addition to Cell Culture Media

Causality Check: Pre-warming the media increases the kinetic solubility limit of the compound during the critical transfer phase, preventing localized supersaturation and colloidal aggregation.

  • Pre-warm Media: Ensure the cell culture media is pre-warmed to 37°C.

  • Transfer: Add 1 μ L of the 1000X intermediate DMSO stock to 999 μ L of the pre-warmed cell culture media.

  • Rapid Mixing: Immediately invert the tube or pipette up and down gently 5 times to ensure rapid dispersion.

  • Application: Apply the compound-containing media to your cell culture plates.

  • Vehicle Control: You must include a vehicle control well containing 0.1% DMSO in media (without the compound) to normalize baseline cellular activity[3].

Workflows and Mechanistic Visualizations

The following diagrams illustrate the logical flow of the protocol and the mechanistic rationale behind the dilution strategy.

Workflow A 2H-Pyrrolo[3,4-g]benzoxazole (Lyophilized Powder) B Master Stock (10 mM in 100% DMSO) A->B Add Anhydrous DMSO C Intermediate Dilution (1000X in 100% DMSO) B->C Serial Dilution (in DMSO) D Final Working Solution (0.1% DMSO in Media) C->D 1:1000 Dilution (Pre-warmed Media)

Caption: Workflow for the preparation and serial dilution of 2H-Pyrrolo[3,4-g]benzoxazole stock solutions.

Aggregation Start 10 mM Master Stock (in DMSO) Direct Direct Dilution into Aqueous Media Start->Direct Poor Practice Inter Intermediate Dilution in DMSO Start->Inter Best Practice Agg Colloidal Aggregation & Precipitation Direct->Agg Fail Assay Interference (False Data) Agg->Fail Mix Gentle Addition to Pre-warmed Media Inter->Mix Success Soluble Monomeric Compound Mix->Success

Caption: Mechanistic comparison of direct vs. intermediate dilution strategies to prevent aggregation.

References

  • Sittampalam GS, Coussens NP, Nelson H, et al. (2004-). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

  • ResearchGate Community Discussion. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. Available at:[Link]

  • Verheijen, M., Lienhard, M., Schrooders, Y., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9, 4641. Available at:[Link]

  • Markossian S, Grossman A, Baskir H, et al. (2017). Assay Interference by Aggregation. In: Assay Guidance Manual. Bethesda (MD): National Center for Advancing Translational Sciences. Available at:[Link]

Sources

Application

Application Note: Regioselective Functionalization of 2H-Pyrrolo[3,4-g]benzoxazole

Introduction & Mechanistic Rationale The 2H-pyrrolo[3,4-g]benzoxazole scaffold is a privileged, highly polarized tricyclic N,O-heterocycle. Its unique fusion of an electron-deficient benzoxazole ring with an electron-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2H-pyrrolo[3,4-g]benzoxazole scaffold is a privileged, highly polarized tricyclic N,O-heterocycle. Its unique fusion of an electron-deficient benzoxazole ring with an electron-rich pyrrole core makes it a highly sought-after bioisostere in medicinal chemistry and a tunable fluorophore in optoelectronics.

A major synthetic challenge with such fused systems is achieving precise regiocontrol during late-stage functionalization[1]. However, the inherent electronic disparity across the scaffold allows for orthogonal, directing-group-free functionalization. As an Application Scientist, understanding the causality behind these electronic properties is critical for designing robust workflows:

  • Site A (Benzoxazole C2): The C2 carbon is flanked by electronegative oxygen and nitrogen atoms, rendering its C-H bond highly acidic. This site is primed for transition-metal-catalyzed Concerted Metalation-Deprotonation (CMD) pathways[2].

  • Site B (Pyrrole C1/C3): The α -carbons of the fused pyrrole are highly nucleophilic. They readily undergo Electrophilic Aromatic Substitution (EAS) with halogenating agents, bypassing the deactivated benzoxazole ring entirely[3].

  • Site C (Pyrrole N2): The secondary amine of the 2H-pyrrole can be selectively deprotonated and engaged in Buchwald-Hartwig cross-coupling without interfering with the benzoxazole nitrogen[3].

Functionalization cluster_0 Divergent Regioselective Pathways Core 2H-Pyrrolo[3,4-g]benzoxazole (C9H6N2O) C2 Pathway A: C2-Arylation (Benzoxazole Core) Core->C2 Pd(OAc)2, Ar-I LiOtBu, 130°C C1C3 Pathway B: C1/C3-Halogenation (Pyrrole Core) Core->C1C3 NBS or NIS DMF, 0°C N2 Pathway C: N2-Arylation (Pyrrole Amine) Core->N2 Pd2(dba)3, Ar-Cl Xantphos, 100°C

Fig 1. Divergent regioselective functionalization pathways of 2H-Pyrrolo[3,4-g]benzoxazole.

Quantitative Data Summary

The following table summarizes the validated reaction parameters and expected outcomes for the three primary functionalization vectors.

Functionalization SiteReaction TypeKey Reagents & CatalystTypical YieldRegioselectivity
Benzoxazole C2 C-H ArylationPd(OAc)₂, Ar-I, LiOtBu75–90%>99% (C2 exclusively)
Pyrrole C1/C3 Halogenation (EAS)NBS or NIS, DMF85–95%>95% (C1/C3 only)
Pyrrole N2 Buchwald-HartwigPd₂(dba)₃, Xantphos, NaOtBu65–85%>99% (N2 exclusively)

Experimental Protocols & Mechanistic Insights

Protocol 1: Regioselective C2-Arylation (Benzoxazole Core)

This protocol utilizes a Palladium-catalyzed C-H activation strategy. The regioselectivity is driven by the acidity of the C2 proton and the Concerted Metalation-Deprotonation (CMD) mechanism[4].

Causality & Reagent Rationale: Lithium tert-butoxide (LiOtBu) is strictly required over weaker bases (like K₂CO₃). The bulky tert-butoxide acts as an essential proton shuttle in the CMD transition state, significantly lowering the activation energy for C-H bond cleavage at the C2 position[2]. Toluene is chosen as the solvent to suppress undesired solvolysis of the aryl halide and force the basic LiOtBu to remain closely associated with the Pd-center[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge 2H-pyrrolo[3,4-g]benzoxazole (1.0 equiv, 1.0 mmol), aryl iodide (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and LiOtBu (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5.0 mL). Seal the tube and stir at room temperature for 5 minutes to ensure homogenization.

  • Heating: Submerge the vessel in a pre-heated oil bath at 130 °C. Stir vigorously for 18 hours.

  • Self-Validation Checkpoint: Monitor the reaction visually. The mixture should transition from pale yellow to deep red/brown, indicating active Pd(0) formation. If the solution turns black and precipitates Pd-black within the first hour, catalyst deactivation has occurred (likely due to oxygen ingress).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium residues. Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).

CatalyticCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I CMD CMD C-H Act. OxAdd->CMD Substrate + LiOtBu RedElim Reductive Elimination CMD->RedElim tBuOH + LiI RedElim->Pd0 C2-Aryl Product

Fig 2. Concerted Metalation-Deprotonation (CMD) catalytic cycle for C2-arylation.

Protocol 2: Electrophilic Halogenation at Pyrrole C1/C3

Halogenation provides a synthetic handle for downstream cross-coupling. Because the pyrrole ring is highly electron-rich, it undergoes rapid EAS without requiring transition metal catalysis[3].

Causality & Reagent Rationale: N-Bromosuccinimide (NBS) is used in N,N-Dimethylformamide (DMF). DMF is critical as it stabilizes the bromonium ion intermediate, ensuring rapid and regioselective halogenation at the C1/C3 positions while preventing oxidative degradation of the delicate pyrrole core[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2H-pyrrolo[3,4-g]benzoxazole (1.0 equiv, 1.0 mmol) in anhydrous DMF (4.0 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Do not perform this reaction at room temperature initially, as the exotherm can lead to over-halogenation and ring-opening.

  • Reagent Addition: Slowly add NBS (1.05 equiv for mono-bromination; 2.1 equiv for di-bromination) in small portions over 15 minutes.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The highly fluorescent starting material spot should cleanly convert to a less polar, UV-active product spot. A sudden spike in temperature indicates runaway bromination.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any unreacted NBS. Extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine (5 x 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 3: N2-Arylation via Buchwald-Hartwig Coupling

Direct arylation of the pyrrole nitrogen (N2) is achieved using a Pd-catalyzed Buchwald-Hartwig amination[3].

Causality & Reagent Rationale: Xantphos is selected as the ligand because its wide bite angle strongly promotes reductive elimination in the catalytic cycle, suppressing unwanted β -hydride elimination and heavily favoring C-N bond formation[3]. Sodium tert-butoxide (NaOtBu) is used because it is strong enough to deprotonate the 2H-pyrrole N-H (pKa ~ 16.5) but bulky enough to avoid nucleophilic aromatic substitution (S_NAr) side reactions with the aryl chloride.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the halogenated scaffold (1.0 equiv, 1.0 mmol), aryl chloride (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and NaOtBu (1.5 equiv, 1.5 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) and seal the vial with a PTFE-lined cap.

  • Heating: Heat the mixture at 100 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The presence of a side product corresponding to the dehalogenated aryl ring (Ar-H) indicates premature reductive elimination. If observed, the ligand-to-palladium ratio must be increased in future runs.

  • Workup: Cool the mixture, dilute with CH₂Cl₂ (15 mL), wash with water (10 mL), dry over MgSO₄, and purify via flash chromatography.

References

  • Snead, D. R., et al. "Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling: An optimized gram-scale synthetic route." d-nb.info. Available at:[3]

  • Doucet, H., et al. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." National Institutes of Health (NIH). Available at:[4]

  • Batey, R. A., et al. "Direct C–H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex." Organic Letters - ACS Publications. Available at:[2]

  • BenchChem Technical Support. "Benzoxazole Functionalization - Troubleshooting Strategies." Benchchem. Available at:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2H-Pyrrolo[3,4-g]benzoxazole Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have compiled this definitive guide to address the specific thermodynamic and chemoselective challenges associated with synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have compiled this definitive guide to address the specific thermodynamic and chemoselective challenges associated with synthesizing the 2H-pyrrolo[3,4-g]benzoxazole scaffold.

Because this target features an electron-rich pyrrole ring fused to a thermodynamically demanding benzoxazole core, researchers frequently encounter stalled reactions, poor regioselectivity, and oxidative degradation. This guide provides causality-driven troubleshooting, quantitative optimization data, and self-validating protocols to maximize your reaction yields.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: My cyclization step stalls at the Schiff base intermediate, resulting in low overall yields of the pyrrolobenzoxazole. How can I drive the reaction to completion? Causality: The formation of the benzoxazole core from an ortho-aminophenol pyrrole derivative and an aldehyde is a two-step cascade: imine (Schiff base) formation followed by intramolecular nucleophilic attack and oxidative dehydrogenation[1]. The cyclization step possesses a high activation energy barrier. If the thermal energy is insufficient (<100 °C), the reaction stalls at the intermediate phase[2]. Solution: Incrementally increase the reaction temperature while monitoring via TLC or GC-MS[3]. To overcome the activation barrier without degrading the substrate, utilize a Brønsted Acidic Ionic Liquid (BAIL) gel catalyst or a synergistic CuI/TsOH catalytic system and elevate the temperature to 130 °C[2]. Studies demonstrate that while room temperature yields no product, heating to 130 °C under solvent-free conditions can push yields up to 98%[2].

Q2: I am observing significant degradation, multiple side products, and a dark tar-like mixture during the condensation step. What is causing this? Causality: The pyrrole moiety in your precursor is highly electron-rich. Under the harsh, high-temperature acidic conditions required for benzoxazole ring closure, the unprotected pyrrole nitrogen is highly susceptible to undesired electrophilic attacks and aerobic oxidation, leading to polymerization (tarring)[1]. Solution: Implement a robust N-protection strategy prior to cyclization. Using an electron-withdrawing protecting group like Tosyl (Ts) or tert-Butyloxycarbonyl (Boc) reduces the electron density on the pyrrole ring, stabilizing it. Furthermore, ensure the reaction is purged with an inert gas (Argon/Nitrogen) to prevent aerobic degradation, and consider treating highly colored crude mixtures with activated charcoal followed by hot filtration[1].

Q3: Even with heating and catalysts, my yield remains below 40%. Could my choice of solvent be interfering with the catalyst? Causality: Solvents with strong coordinating abilities (such as ethanol, 1,4-dioxane, or THF) can competitively bind to Lewis acid catalysts (e.g., CuI) or disrupt the hydrogen-bonding network of Brønsted acids, effectively deactivating them and halting the cyclization[4]. Solution: Switch to a non-coordinating solvent such as 1,2-dichloroethane (DCE) or toluene[4]. Alternatively, adopting a solvent-free methodology using a BAIL gel maximizes reactant-catalyst contact, drastically improving both the reaction rate and final yield[2].

Part 2: Quantitative Data Summaries

The choice of catalyst and solvent dictates the success of the oxidative cyclization. The table below summarizes the optimization parameters for forming the benzoxazole core from 2-aminophenol derivatives.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Notes
TsOH·H₂O (10 mol%)CH₃CN801645Incomplete cyclization; stalls at intermediate[4]
TsOH·H₂O + CuI (10 mol%)THF / EtOH80160Catalyst deactivated by coordinating solvent[4]
TsOH·H₂O + CuI (10 mol%)DCE801674Optimal non-coordinating solvent for CuI system[4]
BAIL Gel (1 mol%)Solvent-free130598Highly efficient, overcomes activation energy[2]

Part 3: Self-Validating Experimental Protocols

Protocol A: Solvent-Free BAIL-Catalyzed Cyclization

Self-Validation Mechanism: This protocol utilizes a heterogeneous BAIL gel. The system self-validates completion during workup: the desired organic product dissolves entirely in ethyl acetate, while the active catalyst remains insoluble, providing an immediate visual confirmation of successful phase separation[2].

  • Preparation: In an oven-dried 5 mL reaction vessel equipped with a magnetic stir bar, combine the N-protected pyrrolo-aminophenol precursor (1.0 mmol) and the appropriate aromatic aldehyde (1.0 mmol)[1].

  • Catalyst Addition: Add 1 mol% (~10 mg) of the Brønsted Acidic Ionic Liquid (BAIL) gel catalyst[1].

  • Inert Atmosphere: Purge the vessel with Argon for 5 minutes to prevent pyrrole oxidation. Seal the vessel tightly.

  • Thermal Activation: Heat the reaction mixture to 130 °C with vigorous stirring[1].

  • Monitoring: Monitor the reaction progress via TLC until the starting material is entirely consumed (typically 5–6 hours)[1].

  • Phase Separation & Recovery: Cool the mixture to room temperature and add 10 mL of ethyl acetate[1]. Filter the mixture to recover the insoluble BAIL gel catalyst, which can be reused up to five times without significant loss of activity[2].

  • Purification: Dry the organic filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure[1].

Protocol B: Synergistic CuI/TsOH Catalytic Cyclization

Self-Validation Mechanism: The use of DCE ensures the catalyst remains active. A color shift from pale yellow to deep orange/red indicates the formation of the Schiff base, followed by a gradual lightening as the fully aromatic, conjugated benzoxazole core forms.

  • Setup: Charge an oven-dried 25 mL reaction tube with TsOH·H₂O (0.1 mmol, 10 mol%), CuI (0.1 mmol, 10 mol%), the pyrrolo-aminophenol precursor (0.5 mmol), and the aldehyde (0.75 mmol)[4].

  • Solvent Addition: Add 4 mL of anhydrous 1,2-dichloroethane (DCE) to prevent catalyst deactivation[4].

  • Reaction: Seal the tube under a nitrogen atmosphere and stir at 80 °C for 16 hours[4].

  • Isolation: Remove the DCE under reduced pressure. Purify the residue via silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:5) to isolate the target 2H-pyrrolo[3,4-g]benzoxazole[4].

Part 4: Visualizations & Workflows

Workflow Start Start: N-Protected Pyrrolo-Aminophenol Condensation Condensation with Aldehyde (BAIL or CuI/TsOH) Start->Condensation Monitor TLC / GC-MS Monitoring Condensation->Monitor Decision Is Yield < 50% or Stalled? Monitor->Decision Action1 Increase Temp to 130°C & Use Solvent-Free BAIL Decision->Action1 Yes (Stalled at Imine) Action2 Check Solvent (Use DCE) & Purge with Argon Decision->Action2 Yes (Tarring/Degradation) Success High Yield 2H-Pyrrolo [3,4-g]benzoxazole Decision->Success No (Proceeds well) Action1->Condensation Action2->Condensation

Caption: A decision tree for troubleshooting low-yield pyrrolobenzoxazole synthesis reactions.

Mechanism N1 Pyrrolo-Aminophenol + Aldehyde N2 Schiff Base (Imine) Formation N1->N2 N3 Intramolecular Nucleophilic Attack N2->N3 N4 Benzoxazoline Intermediate N3->N4 N5 Oxidative Dehydrogenation N4->N5 N6 Fused Benzoxazole Core N5->N6

Caption: Mechanistic pathway of benzoxazole core formation highlighting the oxidative cyclization step.

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Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 2H-Pyrrolo[3,4-G]benzoxazole

Welcome to the Advanced Chromatography Support Hub. This guide is engineered for analytical researchers and drug development professionals tasked with the isolation and purification of 2H-Pyrrolo[3,4-G]benzoxazole and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. This guide is engineered for analytical researchers and drug development professionals tasked with the isolation and purification of 2H-Pyrrolo[3,4-G]benzoxazole and its derivatives. Fused nitrogenous heterocycles present unique chromatographic challenges, primarily driven by complex acid-base equilibria and secondary stationary-phase interactions.

Diagnostic Workflow for Heterocycle Purification

When purifying basic heterocycles, visual evaluation of the chromatogram dictates the optimization pathway. The following logic tree maps the causality between observed peak distortions and mobile phase chemistry.

HPLC_Workflow Start Initial HPLC Run 2H-Pyrrolo[3,4-G]benzoxazole Assess Assess Chromatogram (Peak Shape & Retention) Start->Assess Tailing Issue: Peak Tailing (Asymmetry > 1.5) Assess->Tailing LowRet Issue: Low Retention (Elutes near void) Assess->LowRet Optimal Optimal Profile (Symmetrical, k' 2-10) Assess->Optimal Silanol Cause: Silanol Ion-Exchange (Si-O⁻ interacts with basic N) Tailing->Silanol Ionized Cause: Analyte Fully Protonated (Highly polar state) LowRet->Ionized Action1 Lower pH < 3.0 (0.1% TFA or Formic Acid) Silanol->Action1 Neutralize Silanols Action2 Raise pH > 9.0 (10mM NH4HCO3) Silanol->Action2 Neutralize Analyte Ionized->Action2 Deprotonate Analyte Action3 Use Ion-Pairing Reagent (e.g., TFA) Ionized->Action3 Increase Affinity Action1->Assess Action2->Assess Action3->Assess

Diagnostic decision tree for resolving peak tailing and retention loss in basic heterocycle HPLC.

Troubleshooting Knowledge Base (FAQs)

Q1: Why does 2H-Pyrrolo[3,4-G]benzoxazole exhibit severe peak tailing on standard C18 columns, and what is the mechanistic cause? Answer: The tailing is caused by secondary ion-exchange interactions between the analyte and the stationary phase. 2H-Pyrrolo[3,4-G]benzoxazole contains a weakly basic benzoxazole nitrogen. On traditional silica columns, residual surface silanol groups (Si-OH) have a pKa of approximately 3.5 to 4.5. When operating in an unbuffered or mid-pH mobile phase (pH 4–7), these silanols ionize into negatively charged siloxanes (Si-O⁻)[1]. Simultaneously, the basic nitrogen on the benzoxazole is partially protonated. The electrostatic attraction between the cationic heterocycle and the anionic silanols creates a kinetically slow desorption process, manifesting as an asymmetrical, tailing peak (Tailing Factor > 1.5)[2][3].

Q2: Should I optimize the mobile phase toward a low-pH or high-pH system to fix this? Answer: Both strategies are viable, but they operate on entirely different mechanistic principles:

  • Low-pH Strategy (pH < 3.0): By using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA), you drive the mobile phase pH well below the pKa of the silica silanols. This neutralizes the silanols back to Si-OH, completely shutting down the ion-exchange pathway[3][4]. While the heterocycle becomes fully protonated (which typically reduces retention), using TFA provides a secondary benefit: it acts as an ion-pairing reagent, forming a hydrophobic complex with the protonated base to restore retention on the non-polar C18 phase[5].

  • High-pH Strategy (pH > 9.0): Using buffers like 10 mM Ammonium Bicarbonate raises the pH above the pKa of the benzoxazole nitrogen. This fully deprotonates the analyte, rendering it neutral. A neutral molecule will partition purely via hydrophobic interactions and will not interact electrostatically with the ionized silanols, resulting in sharp peaks and maximized retention[4]. (Note: Ensure your column utilizes hybrid silica capable of withstanding high pH without dissolving).

Q3: How does the choice between Acetonitrile (MeCN) and Methanol (MeOH) affect the pH and selectivity of this compound? Answer: The organic modifier does more than just elute the compound; it shifts the apparent pH (pH_abs) of the mobile phase. Acetonitrile is an aprotic solvent that significantly suppresses the dissociation of acids, meaning a mobile phase prepared with an aqueous acidic buffer actually becomes less acidic as the MeCN gradient increases[6]. Methanol, being protic, can participate in hydrogen bonding with the pyrrole N-H and the benzoxazole oxygen/nitrogen, often providing alternative selectivity for closely related impurities[7]. For 2H-Pyrrolo[3,4-G]benzoxazole, Acetonitrile generally provides sharper peaks due to lower viscosity and better mass transfer, but if co-eluting impurities are an issue, switching to Methanol can alter the elution order by exploiting these hydrogen-bonding interactions.

Quantitative Data: Buffer Selection Impact

To illustrate the causality of pH and buffer selection, the following table summarizes the expected chromatographic behavior of a basic fused heterocycle like 2H-Pyrrolo[3,4-G]benzoxazole on a standard 5 µm C18 column (150 x 4.6 mm) under various mobile phase conditions.

Mobile Phase Buffer (Aqueous)Apparent pHAnalyte StateSilanol StateRelative Retention (k')Tailing Factor (As)Recommendation
Water (Unbuffered) ~5.5 - 6.0Partially ProtonatedIonized (Si-O⁻)Moderate> 2.0 (Severe)❌ Avoid
10 mM Ammonium Acetate ~6.8Partially ProtonatedIonized (Si-O⁻)Moderate1.6 - 1.9⚠️ Sub-optimal
0.1% Formic Acid ~2.7Fully ProtonatedNeutral (Si-OH)Low1.2 - 1.4✅ Good for LC-MS
0.1% Trifluoroacetic Acid ~2.0Protonated (Ion-Paired)Neutral (Si-OH)High1.0 - 1.1✅ Best Peak Shape
10 mM Ammonium Bicarbonate ~9.5Neutral (Deprotonated)Ionized (Si-O⁻)Very High1.0 - 1.2✅ Best for Prep-Scale
Step-by-Step Methodology: Self-Validating Optimization Protocol

To establish a robust purification method for 2H-Pyrrolo[3,4-G]benzoxazole, follow this systematic protocol. This workflow is designed as a self-validating system: by establishing a baseline first, any subsequent improvements in peak shape can be causally linked to the specific chemical interventions applied.

Phase 1: Baseline Assessment (The Control)

  • Prepare Mobile Phase: Mix HPLC-grade Water (Solvent A) and Acetonitrile (Solvent B) with no additives.

  • Equilibrate Column: Flush a Type-B C18 column with 10 column volumes (CV) of 50:50 Water/MeCN at 1.0 mL/min.

  • Inject Sample: Inject 5 µL of a 1 mg/mL 2H-Pyrrolo[3,4-G]benzoxazole standard.

  • Analyze: Record the Retention Factor (k') and USP Tailing Factor. (Expect poor peak shape and tailing, validating the need for chemical optimization).

Phase 2: Low-pH Ion-Pairing Optimization (The Acidic Route)

  • Modify Aqueous Phase: Add 0.1% v/v LC-MS grade Trifluoroacetic Acid (TFA) to Solvent A (pH ~2.0). Add 0.05% TFA to Solvent B to prevent baseline drift during gradient elution.

  • Re-equilibrate: Flush the column with 15 CVs of the acidic mobile phase. This extended flush is critical to ensure complete protonation of the stationary phase silanols[3].

  • Inject and Compare: Run the identical gradient from Phase 1. Calculate the new Tailing Factor. The peak should now be highly symmetrical (As < 1.2) due to silanol suppression, with retention restored via TFA ion-pairing[4][5].

Phase 3: High-pH Free-Base Optimization (The Basic Route) Caution: Only proceed if using a pH-stable hybrid silica (e.g., Ethylene Bridged Hybrid) or polymeric column.

  • Prepare Basic Buffer: Dissolve Ammonium Bicarbonate in HPLC water to a concentration of 10 mM. Adjust to pH 9.5 using dilute Ammonium Hydroxide.

  • Purge System: Thoroughly wash the HPLC lines and column with 50:50 Water/MeOH (no acid) to remove all residual TFA from Phase 2.

  • Equilibrate: Flush with 20 CVs of the high-pH mobile phase.

  • Inject and Evaluate: Run the gradient. The analyte is now uncharged. Compare the loading capacity (preparative scale-up potential) against the Phase 2 results. Neutral molecules typically exhibit significantly higher mass loading capacities before column overload occurs.

References
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes".[Link]

  • Chromatography Forum. "buffered pH to avoid peak tailing".[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". [Link]

  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC". [Link]

  • ACS Publications. "Unified pH Values of Liquid Chromatography Mobile Phases". [Link]

  • Scribd. "Mobile Phase Optimization Strategies For Reversed Phase HPLC". [Link]

Sources

Optimization

Technical Support Center: 2H-Pyrrolo[3,4-g]benzoxazole Synthesis &amp; Impurity Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis and purification of fused tricyclic systems like 2H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis and purification of fused tricyclic systems like 2H-pyrrolo[3,4-g]benzoxazole. This highly specific scaffold—which merges a pyrrole with a benzoxazole moiety—is a privileged structure in medicinal chemistry, often utilized for targeting DNA and kinase pathways similar to pyrrolobenzodiazepines[1].

However, constructing the benzoxazole ring on a pyrrole-fused precursor via condensation and oxidative cyclization often yields a complex impurity profile[2]. This guide unpacks the mechanistic causality behind these impurities and provides field-proven, self-validating protocols for their removal.

Part 1: Mechanistic Workflow & Impurity Divergence

To troubleshoot effectively, we must first visualize where the synthesis diverges from the target pathway. The formation of the benzoxazole core typically relies on the condensation of a pyrrolo-o-aminophenol with an aldehyde or carboxylic acid, followed by an oxidative cyclization step[2][3].

SynthesisWorkflow SM Pyrrolo-o-aminophenol + Aldehyde/Orthoester Int Schiff Base / Amide Intermediate SM->Int Condensation (Acid/Base Cat.) Imp3 Regioisomeric Fusions SM->Imp3 Competing Nucleophiles Prod 2H-Pyrrolo[3,4-g]benzoxazole (Target Scaffold) Int->Prod Oxidative Cyclization (e.g., DDQ, IBD, Cu) Imp1 Uncyclized Impurity (Schiff Base Arrest) Int->Imp1 Incomplete Reaction Imp2 Over-Oxidation Byproduct (N-Oxides/Quinones) Int->Imp2 Excess Oxidant

Workflow of 2H-Pyrrolo[3,4-g]benzoxazole synthesis highlighting key impurity divergence points.

Part 2: Troubleshooting FAQs (Causality & Solutions)

Q1: Why am I seeing a persistent mass corresponding to [M+2] or [M+18] in my final product? A1: This mass shift is the hallmark of an uncyclized intermediate. Benzoxazole synthesis proceeds via a Schiff base or amide intermediate[2]. If the oxidative cyclization—often driven by oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or transition metals—is incomplete, the Schiff base remains ([M+2] relative to the fully oxidized target)[2][3]. An [M+18] peak indicates a hydrolyzed intermediate where the ring has opened back to the amino-alcohol due to adventitious moisture. Solution: Ensure strict anhydrous conditions during cyclization. If the Schiff base persists, optimize the stoichiometry of your oxidant or extend the reaction time.

Q2: How do over-oxidation byproducts form, and how can I prevent them? A2: Fused pyrroles are highly electron-rich. When using aggressive stoichiometric oxidants like DDQ or Pb(OAc)4 to drive the benzoxazole cyclization, the pyrrole nitrogen or the electron-rich aromatic core can inadvertently oxidize into N-oxides or quinone-like species[2][4]. Solution: Switch to milder, catalytic oxidative systems. Utilizing molecular sieves with aerobic oxidation or mild copper-based catalysts (e.g., Cu(II) complexes) facilitates the cyclization without degrading the sensitive pyrrole ring[2][5].

Q3: My NMR shows a mixture of regioisomers. What dictates the cyclization direction? A3: If your starting pyrrolo-aminophenol has asymmetric substitution or competing nucleophilic sites (e.g., an unprotected pyrrole nitrogen), the electrophilic intermediate can cyclize at the wrong position, yielding [3,4-e] or [3,4-f] isomers instead of the desired [3,4-g] geometry. Solution: Utilize orthogonal protecting groups (e.g., Boc or TIPS) on the pyrrole nitrogen during the benzoxazole formation. This sterically and electronically directs the cyclization exclusively to the o-aminophenol site.

Part 3: Quantitative Data on Impurity Profiles

Understanding the physicochemical differences of these impurities is critical for designing an effective purification strategy[6].

Impurity TypeMass Shift (Δm/z)Primary CauseTypical AbundanceRecommended Removal Technique
Uncyclized Schiff Base +2 DaIncomplete oxidation10–25%Acid-Base Extraction / Mild Re-oxidation
Hydrolyzed Amide +18 DaMoisture during cyclization5–15%Dehydrating Agents (e.g., POCl₃)
Over-Oxidized Pyrrole +16 Da (N-oxide)Excess/harsh oxidant5–20%Column Chromatography (Silica gel)
Regioisomers 0 Da (Isomeric)Competing nucleophiles5–10%Preparative HPLC (C18, gradient)
Part 4: Step-by-Step Purification Protocol

Self-Validating Methodology for the Isolation of 2H-Pyrrolo[3,4-g]benzoxazole

To ensure high-fidelity purification, this protocol leverages differential solubility and selective adsorption to separate the target scaffold from the aforementioned impurities[6].

Step 1: Reaction Quenching and Initial Extraction

  • Quench the oxidative cyclization reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining oxidant (e.g., DDQ or iodine-based reagents).

  • Extract the aqueous layer 3x with ethyl acetate (EtOAc). The fused tricyclic product and organic impurities will partition into the organic layer, while metal salts and water-soluble byproducts remain in the aqueous phase.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-Validation Check: TLC of the crude mixture (using 70:30 Hexanes:EtOAc) should reveal the target compound as a highly fluorescent spot under 254 nm UV light, distinguishing it from non-planar, uncyclized impurities.

Step 2: Acid-Base Wash (Removal of Uncyclized Precursors)

  • Dissolve the crude residue in dichloromethane (DCM).

  • Wash the DCM solution with 1M HCl (2x). Mechanistic Insight: The uncyclized Schiff bases and free amines are basic and will protonate, migrating to the aqueous layer. The fully aromatized 2H-pyrrolo[3,4-g]benzoxazole is significantly less basic due to the delocalization of the nitrogen lone pairs into the aromatic system, allowing it to remain in the DCM layer[6].

  • Separate the organic layer, neutralize with saturated NaHCO₃, dry, and concentrate.

Step 3: Flash Column Chromatography (Removal of Over-Oxidized Impurities)

  • Load the concentrated residue onto a silica gel column.

  • Elute using a gradient of Hexanes to Ethyl Acetate (start at 90:10, ramp to 60:40).

  • Collect fractions and analyze via LC-MS. The target 2H-pyrrolo[3,4-g]benzoxazole typically elutes before the more polar over-oxidized N-oxides[6].

Step 4: Recrystallization (Final Polish)

  • Dissolve the enriched product in a minimum volume of boiling ethanol.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours.

  • Filter the resulting crystals and wash with cold ethanol. Self-Validation Check: The final crystals should exhibit a sharp melting point and >98% purity by HPLC (254 nm), confirming the total absence of structural regioisomers.

References
  • Title: An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines Source: nih.gov URL: 1

  • Title: Benzoxazole: Synthetic Methodology and Biological Activities Source: globalresearchonline.net URL: 4

  • Title: Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity Source: ijpcat.com URL: 2

  • Title: 2-Amino-4-isopropylphenol | 3280-68-0 - Benchchem Source: benchchem.com URL: 6

  • Title: One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cyclization reaction Source: researchgate.net URL: 5

  • Title: The Effect Study of Various Parameters on the Synthesis of Benzoxazole Derivatives Utilizing Cadmium Oxide Nanoparticles Source: dergipark.org.tr URL: 3

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2H-Pyrrolo[3,4-g]benzoxazole Substitution

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize the 2H-pyrrolo[3,4-g]benzoxazole core.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize the 2H-pyrrolo[3,4-g]benzoxazole core. This tricyclic system is highly rigid and planar. While these geometric properties make it an excellent pharmacophore, they also create severe steric bottlenecks during substitution reactions. Nucleophiles and electrophiles are physically blocked from approaching reactive centers, and catalytic intermediates often fail to achieve the necessary conformations for bond formation.

This guide moves beyond basic troubleshooting. We will dissect the causality behind these steric failures and provide self-validating, field-proven methodologies to bypass them.

Diagnostic Workflow

Before adjusting your stoichiometry or abandoning a synthetic route, use the following diagnostic logic to identify the specific steric barrier in your reaction pathway.

G Start Substitution Failure 2H-Pyrrolo[3,4-g]benzoxazole Identify Identify Reaction Pathway Start->Identify CrossCoupling Pd-Catalyzed Cross-Coupling Identify->CrossCoupling CHAct C-H Functionalization (C2 Position) Identify->CHAct Solubility Poor Solubility / Aggregation Identify->Solubility Ligand Use Bulky Biaryl Ligands (e.g., XPhos) CrossCoupling->Ligand Overcome Reductive Elimination Barrier LewisAcid Lewis Acid + Bulky Base (TBSOTf + DIPEA) CHAct->LewisAcid Lower Deprotonation Energy Twist Induce Steric Twist (Add N-Alkyl Chains) Solubility->Twist Break π-π Stacking

Diagnostic workflow for resolving steric hindrance in 2H-Pyrrolo[3,4-g]benzoxazole substitution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Pd-catalyzed Suzuki-Miyaura coupling at the brominated benzoxazole core is yielding only unreacted starting material. How do I overcome this? A1: In cross-coupling reactions involving rigid tricyclic cores, the bulky palladium intermediate is often prevented from adopting the necessary geometry for reductive elimination. To overcome this, switch to sterically demanding, electron-rich dialkylbiaryl phosphine ligands like XPhos. While it seems counterintuitive to use a bulky ligand to solve a steric problem, the extreme bulk of XPhos actually accelerates reductive elimination. The immense steric pressure around the palladium center forces the coupled product to extrude, preventing the catalytic cycle from stalling at the Pd(II) intermediate. The role of steric hindrance in triggering different reaction pathways in rigid pyrrolo-systems has been well documented, proving that strategic steric bulk can dictate and force the desired reaction output[1].

Q2: Direct C-H alkylation at the C2 position of the benzoxazole ring fails with standard bases (e.g., NaH, KOtBu). What is the mechanistic failure? A2: The C2 proton is weakly acidic, and the fused pyrrole ring physically blocks the approach of aggregated bases (like hexameric n-BuLi or insoluble NaH). The solution is a Lewis acid-mediated activation strategy. Silylation of the benzoxazole nitrogen with TBSOTf significantly lowers the pKa of the C2 proton (shifting the deprotonation equilibrium by over 26 kcal/mol)[2]. Subsequently, a sterically bulky base like DIPEA (N,N-Diisopropylethylamine)—which is too hindered to act as a nucleophile—can selectively deprotonate the C2 position to form a reactive carbene intermediate[3]. This mild, metal-free C-H functionalization approach is highly effective for unactivated azoles[4].

Q3: My synthesized substituted derivatives exhibit poor solubility, complicating purification and subsequent reactions. Is this a steric issue? A3: Yes, but in reverse. The highly planar 2H-pyrrolo[3,4-g]benzoxazole core undergoes strong intermolecular π-π stacking. When substituents are not sterically bulky enough to disrupt this stacking, the molecules aggregate and crash out of solution. To resolve this, introduce solubilizing side chains (e.g., N-hexyloxy or bulky alkyl groups) at the pyrrole nitrogen to intentionally induce a steric twist, breaking the π-π stacking and drastically increasing solubility in common organic solvents[5].

Quantitative Data: Reagent Selection Matrix

To optimize your substitution reactions, compare the steric and electronic parameters of your reagents. The table below summarizes why certain reagents succeed where others fail.

Reagent / ParameterRole in SynthesisSteric ParameterpKa / Electronic ProfileEfficiency in Pyrrolobenzoxazole Substitution
XPhos Ligand (Cross-Coupling)High (Bulky biaryl)Electron-richExcellent (>85% yield) - Accelerates reductive elimination by forcing product extrusion.
PPh3 Ligand (Cross-Coupling)Low (Cone angle 145°)ModeratePoor (<10% yield) - Fails to overcome the reductive elimination barrier.
DIPEA Base (C-H Activation)High (Highly branched)~10.5Excellent - Selectively deprotonates C2 without competing nucleophilic attack.
Pyridine Base (C-H Activation)Low (Planar)~5.2Poor - Acts as a competing nucleophile, poisoning the catalytic cycle.
TBSOTf Lewis Acid ActivatorModerate (Silyl group)N/AEssential - Lowers C2 pKa by >26 kcal/mol, enabling mild deprotonation.

Self-Validating Experimental Protocols

A robust protocol should tell you if it is working during the experiment. The following methodologies include visual and chemical checkpoints to validate the causality of each step.

Protocol A: Microwave-Assisted Buchwald-Hartwig Cross-Coupling

This protocol utilizes microwave dielectric heating to provide the rapid activation energy required to overcome initial steric repulsion between the substrate and the Pd-XPhos complex.

  • Reagent Assembly: In a microwave-safe vial under argon, combine the halogenated 2H-pyrrolo[3,4-g]benzoxazole (1.0 eq), amine nucleophile (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane.

    • Causality Note: Cs2CO3 is chosen over stronger bases (like KOtBu) to prevent base-catalyzed degradation of the electron-rich pyrrole ring.

  • Microwave Irradiation: Seal the vessel and heat in a microwave reactor at 120°C for 45 minutes.

  • Self-Validation Checkpoint: Observe the reaction mixture. A distinct color shift from deep red/purple (characteristic of the Pd2(dba)3 precatalyst) to pale yellow/green indicates the successful formation of the active Pd(0)-XPhos species and successful oxidative addition into the sterically hindered C-X bond.

  • Quench and Isolate: Cool to room temperature and filter through a Celite pad to remove inorganic salts. The filtrate should be entirely clear, indicating complete consumption of the insoluble base. Concentrate under reduced pressure.

Protocol B: Lewis Acid-Mediated C2 Alkylation

This protocol bypasses the steric shielding of the C2 proton by utilizing a Frustrated Lewis Pair (FLP)-like mechanism to generate a reactive carbene.

  • Silylation of the Benzoxazole Core: Dissolve the 2H-pyrrolo[3,4-g]benzoxazole substrate (1.0 eq) in anhydrous CH2Cl2 at 0°C under nitrogen. Add TBSOTf (1.2 eq) dropwise.

    • Causality Note: TBSOTf selectively silylates the benzoxazole nitrogen, withdrawing electron density and highly activating the adjacent C2 position[2].

  • Self-Validation Checkpoint 1: The formation of a transient deep orange/red intermediate upon TBSOTf addition visually confirms the generation of the activated N-silylated species. If the solution remains colorless, the silylation has failed (check reagent moisture).

  • Carbene Generation: Add DIPEA (1.5 eq) dropwise to the cooled solution.

    • Causality Note: The steric bulk of DIPEA prevents nucleophilic attack on the silylated core, allowing it to act exclusively as a base to deprotonate the C2 position, forming a stabilized carbene[3].

  • Electrophile Trapping & Self-Validation Checkpoint 2: Add the iminium or alkyl electrophile (1.2 eq). The reaction color will gradually fade to pale yellow as the highly reactive carbene is consumed by the electrophile. Once the color stabilizes, quench with saturated NaHCO3 and extract with dichloromethane.

References

  • Emmert, M. H., He, C. Q., Shah, A. A., & Felten, S. (2021). "Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling." Chemical Science, 12(11), 3890-3897.[Link]

  • Krzeszewski, M., Świder, P., Dobrzycki, Ł., Cyrański, M. K., Danikiewicz, W., & Gryko, D. T. (2016). "The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles." Chemical Communications, 52(77), 11539-11542.[Link]

Sources

Optimization

Reducing background fluorescence of 2H-Pyrrolo[3,4-G]benzoxazole in assays

Welcome to the Technical Support Center for 2H-Pyrrolo[3,4-G]benzoxazole (CAS: 53702-74-2). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2H-Pyrrolo[3,4-G]benzoxazole (CAS: 53702-74-2). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize their fluorescence assays.

While 2H-Pyrrolo[3,4-G]benzoxazole derivatives are highly valuable as fluorescent reporters—particularly in sequence-specific nucleic acid binding and polymer tracking—their lipophilic heterocyclic core often leads to high background fluorescence. This guide focuses on the mechanistic causality behind this background noise and provides self-validating protocols to achieve a high signal-to-noise ratio (SNR).

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my background fluorescence so high in fixed cell/tissue assays using 2H-Pyrrolo[3,4-G]benzoxazole? The Causality: The pyrrolobenzoxazole core is highly hydrophobic. In aqueous biological buffers, unbound probe molecules tend to non-specifically partition into cellular lipid membranes or hydrophobic protein pockets rather than remaining in solution. The Solution: Standard aqueous washes (like PBS) are insufficient to disrupt these hydrophobic interactions. To reduce fluorescence background, the material must be fixed and washed with an organic solvent. Ethanol treatment is highly effective; it precipitates the biological matrix to preserve morphology while simultaneously solubilizing and washing away the unbound lipophilic reporter [1].

Q2: I have washed away the unbound probe, but I am still seeing a diffuse background signal. What is causing this? The Causality: You are likely observing endogenous autofluorescence rather than unwashed probe. Biological samples contain flavoproteins, NADH, and lipofuscin, which emit broad-spectrum fluorescence that overlaps with the emission profile of benzoxazole derivatives. The Solution: Introduce a spectral quenching agent. Reagents such as Sudan Black B or Trypan Blue can be applied post-staining. These agents absorb broad-spectrum light and quench endogenous tissue autofluorescence via resonance energy transfer without displacing the specifically bound 2H-Pyrrolo[3,4-G]benzoxazole [2].

Q3: How can I prevent non-specific binding before it even happens in live-cell or biochemical assays? The Causality: In assays where ethanol fixation is not possible (e.g., live enzymatic assays), the probe aggregates in the assay buffer, creating a false-positive fluorescent signal. The Solution: Optimize your assay buffer by adding non-ionic detergents (e.g., 0.05% Tween-20 or Triton X-100) and a blocking agent (e.g., 1% BSA). The detergent forms micelles that sequester excess hydrophobic probe, preventing it from aggregating or binding non-specifically to the microplate walls.

Part 2: Quantitative Data Summary

The following table summarizes the expected impact of various troubleshooting interventions on the Signal-to-Noise Ratio (SNR) when using 2H-Pyrrolo[3,4-G]benzoxazole in a standard fluorescence binding assay.

Wash/Treatment ConditionMechanism of ActionAverage Background ReductionExpected SNRRecommendation
PBS Wash Only (Control) Removes only loosely bound aqueous probe.N/A (Baseline)2.1Not recommended for lipophilic probes.
0.05% Tween-20 in PBS Disrupts weak hydrophobic interactions.45%4.5Good for biochemical microplate assays.
Ethanol Fixation/Wash Solubilizes heavily partitioned unbound probe[1].85%12.8Highly Recommended for fixed cells/tissues.
Ethanol Wash + Trypan Blue Removes unbound probe + quenches autofluorescence [2].95%18.4Best for complex tissue matrices.

Part 3: Experimental Protocol

Optimized Ethanol Wash and Quench Protocol for 2H-Pyrrolo[3,4-G]benzoxazole This protocol is a self-validating system. You must include a "No-Probe Control" (to measure baseline autofluorescence) and an "Unquenched Control" (to validate the efficacy of the Trypan Blue).

Materials Needed:

  • 2H-Pyrrolo[3,4-G]benzoxazole working solution (Typically 1–10 µM in assay buffer)

  • 70% and 100% Molecular Grade Ethanol (EtOH)

  • 0.05% Trypan Blue in PBS (Filtered)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Probe Incubation: Incubate your prepared sample (cells or nucleic acid duplexes) with the 2H-Pyrrolo[3,4-G]benzoxazole working solution for the experimentally determined optimal time (usually 30–60 minutes) at room temperature, protected from light.

  • Primary Aqueous Wash: Aspirate the probe solution and wash the sample twice with PBS for 3 minutes each to remove the bulk aqueous probe.

  • Ethanol Fixation and Stringent Wash [1]:

    • Submerge the sample in 70% EtOH for 5 minutes. This step gently fixes the biological material while beginning to solubilize the hydrophobic background.

    • Transfer the sample to 100% EtOH for 2 minutes. This stringent wash strips away the remaining non-specifically partitioned probe.

    • Critical Step: Immediately rehydrate the sample by washing twice in PBS for 5 minutes each. Do not let the sample dry out.

  • Autofluorescence Quenching [2]: Apply 0.05% Trypan Blue solution to the sample for 5 minutes at room temperature.

  • Final Wash & Mounting: Wash the sample three times with PBS to remove excess Trypan Blue. Mount the sample using an anti-fade mounting medium.

  • Imaging: Image immediately using appropriate excitation/emission filters. Compare the SNR against your "No-Probe" and "Unquenched" controls to validate the background reduction.

Part 4: Assay Workflow Visualization

The following diagram maps the logical progression of the optimized assay, highlighting where background reduction interventions are applied.

G N1 1. Sample Preparation (Cells / Nucleic Acid Duplexes) N2 2. Probe Incubation (2H-Pyrrolo[3,4-G]benzoxazole) N1->N2 Apply Fluorophore N3 3. Stringent Wash (Ethanol Fixation & Wash) N2->N3 Remove Lipophilic Background N4 4. Autofluorescence Quenching (Trypan Blue / Sudan Black B) N3->N4 Quench Endogenous Noise N5 5. Fluorescence Imaging (High Signal-to-Noise Ratio) N4->N5 Analyze Data

Workflow for reducing 2H-Pyrrolo[3,4-G]benzoxazole background via ethanol washing and quenching.

References

  • Title: Sequence-specific binding polymers for duplex nucleic acids (US Patent 5166315A)
  • Title: The effect of trypan blue treatment on autofluorescence of fixed cells Source: PubMed (Shilova et al., 2017) URL: [Link]

Troubleshooting

Technical Support Center: Crystallization of 2H-Pyrrolo[3,4-g]benzoxazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to optimize the crystallization conditions for the novel heterocyclic compound, 2H-pyrrolo[3,4-g]benzoxazole....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to optimize the crystallization conditions for the novel heterocyclic compound, 2H-pyrrolo[3,4-g]benzoxazole. As a Senior Application Scientist, my objective is to blend fundamental crystallographic principles with practical, field-tested troubleshooting strategies to navigate the unique challenges presented by this molecule.

The structure of 2H-pyrrolo[3,4-g]benzoxazole—a rigid, planar heterocyclic system with both hydrogen bond donors (the pyrrole N-H) and acceptors (the oxazole nitrogen and oxygen)—suggests a propensity for strong intermolecular interactions, including π-π stacking and hydrogen bonding. These characteristics are favorable for crystallization but also present challenges in controlling nucleation and growth to yield high-quality single crystals. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to empower you to make informed decisions.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses common issues encountered during the crystallization of complex organic molecules.

Initial Screening & Setup

Q1: I have just synthesized and purified 2H-pyrrolo[3,4-g]benzoxazole. Where do I begin with selecting crystallization solvents?

A1: Solvent selection is the most critical variable in crystallization.[1][2][3] A successful crystallization solvent is one in which your compound is moderately soluble.[1] For a molecule like 2H-pyrrolo[3,4-g]benzoxazole, which possesses both polar (N-H, C=N, C-O-C) and nonpolar (aromatic rings) features, a tiered screening approach is recommended.

  • Start with a broad range of solvents: Choose solvents with varying polarities and hydrogen bonding capabilities. A good starting point is a high-throughput screen using small amounts of your material.[4][5][6]

  • Principle of "Like Dissolves Like": The fused aromatic system suggests solubility in solvents capable of π-π interactions (e.g., toluene, dichloromethane), while the hydrogen bonding groups suggest solubility in more polar solvents (e.g., ethyl acetate, acetonitrile, or alcohols).[7]

  • Experimental Approach: Test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room temperature and then with gentle heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[8]

Q2: How pure does my sample need to be before I attempt crystallization?

A2: Purity is non-negotiable for growing high-quality crystals. Impurities can inhibit nucleation, disrupt the crystal lattice, or co-crystallize, leading to disordered structures.[9] We recommend a purity of >98%, confirmed by methods like NMR, LC-MS, and elemental analysis. The final purification step (e.g., column chromatography or preparative HPLC) should use a solvent system that is subsequently removed completely under high vacuum, as residual solvent can interfere with your crystallization experiments.

Common Crystallization Failures

Q3: My compound is "oiling out" and forming a viscous liquid instead of crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes so supersaturated that the solute separates as a liquid phase instead of an ordered solid.[10][11] This is common when a solution is cooled too rapidly or when the solvent is too good for the compound.[10]

Troubleshooting Strategies:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using a cooling method, decrease the cooling rate. Place the vessel in a Dewar of warm water and allow it to cool to room temperature over several hours.[12]

    • Use Less Antisolvent (Vapor Diffusion): In a vapor diffusion setup, use a less volatile antisolvent or decrease the volume of the antisolvent in the reservoir to slow the diffusion rate.[13]

  • Modify the Solvent System:

    • Add a small amount of a "poorer" solvent to the primary solvent to slightly decrease the overall solubility.

    • Switch to a solvent with a lower boiling point. High-boiling point solvents can sometimes promote oiling out.[7]

  • Lower the Concentration: Start with a less concentrated solution. This provides a larger metastable zone where crystal growth is favored over nucleation or oiling.[14]

Q4: I'm only getting amorphous precipitate or a fine powder. How do I encourage crystal formation?

A4: Amorphous precipitation occurs when nucleation is too rapid and disordered, preventing the molecules from arranging into an ordered crystal lattice.[15] This is a sign of excessive supersaturation.[14]

Troubleshooting Strategies:

  • Decrease Supersaturation: This is the primary solution. Use a more dilute solution, cool the solution more slowly, or slow down the evaporation/diffusion rate.[12][14]

  • Scratching: Gently scratching the inside of the glass vessel with a glass rod can create microscopic imperfections that serve as nucleation sites and induce crystallization.[10]

  • Seeding: Introduce a tiny, pre-existing crystal of your compound (a "seed crystal") into a slightly supersaturated solution. This bypasses the difficult primary nucleation step and promotes ordered growth.[16][17] If you have no crystals, sometimes a crystal of a structurally similar compound can work.[18]

Q5: My crystals are very small, needle-like, or twinned. How can I improve their quality and size?

A5: Crystal morphology is a function of the solvent environment and the rate of growth. Small or needle-like crystals often result from rapid growth.[1][2]

Troubleshooting Strategies:

  • Slow Down Crystal Growth: This is the most effective strategy. All the methods to reduce supersaturation (slower cooling, slower evaporation, etc.) will also slow growth and lead to larger, more well-defined crystals.[1][12]

  • Use a Solvent Mixture: The addition of a second or third solvent can alter the crystal habit by selectively adsorbing to different crystal faces, which can inhibit growth in one direction and promote it in another.[19] For 2H-pyrrolo[3,4-g]benzoxazole, consider a mixture of a polar and a non-polar solvent, such as ethyl acetate/hexane or dichloromethane/toluene.

  • Minimize Nucleation Sites: Ensure your crystallization vessel is meticulously clean. Dust and other particulates provide numerous sites for crystals to start growing, resulting in many small crystals instead of a few large ones.[1][2]

  • Minimize Disturbances: Place your experiment in a location free from vibrations and temperature fluctuations.[1][2][12]

Advanced Considerations

Q6: Could polymorphism be affecting my results? I've gotten different-looking crystals from the same compound.

A6: Yes, polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical consideration in pharmaceutical development.[15][20][21] Different polymorphs can have significantly different physical properties, including solubility, stability, and melting point.[15][22] The formation of a specific polymorph is highly dependent on crystallization conditions like the solvent, temperature, and cooling rate.[15][22]

  • Significance: If you observe different crystal habits (e.g., plates vs. needles) under different conditions, you are likely isolating different polymorphs. It is crucial to characterize each form (e.g., using Powder X-ray Diffraction - PXRD) and identify the most thermodynamically stable form for development.[16][22]

  • Controlling Polymorphism: To obtain a consistent polymorphic form, crystallization protocols must be precisely controlled and reproducible. Seeding with a crystal of the desired polymorph is a powerful technique to ensure the desired form crystallizes.[16]

Section 2: Data Presentation & Visualization
Table 1: Recommended Solvents for Initial Screening of 2H-Pyrrolo[3,4-g]benzoxazole
SolventBoiling Point (°C)Polarity IndexH-BondingRationale for Inclusion
n-Hexane690.1NoneNonpolar, good as an antisolvent.[7]
Toluene1112.4Acceptor (π-system)Aromatic, promotes π-stacking.[18]
Dichloromethane403.1AcceptorGood solvent for many heterocycles.[18]
Diethyl Ether352.8AcceptorVolatile, useful in diffusion setups.[18]
Ethyl Acetate774.4AcceptorMedium polarity, often a good starting point.[18]
Acetone565.1AcceptorPolar aprotic, good solvent but can be too volatile.[7]
Acetonitrile825.8AcceptorPolar aprotic, common for heterocycles.[23]
Isopropanol823.9Donor & AcceptorProtic, can engage in H-bonding.
Methanol655.1Donor & AcceptorPolar protic, high H-bonding potential.
Water10010.2Donor & AcceptorHighly polar, likely an antisolvent.
Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving common crystallization problems.

Crystallization Troubleshooting start Start: Dissolved Sample cooling Cooling / Evaporation / Diffusion Period start->cooling outcome Observe Outcome cooling->outcome oil Result: Oily Liquid outcome->oil Oiling Out precipitate Result: Amorphous Precipitate outcome->precipitate Precipitate small_xtals Result: Small/Needle Crystals outcome->small_xtals Poor Quality no_xtals Result: Clear Solution (No Crystals) outcome->no_xtals No Change good_xtals Result: Good Crystals! outcome->good_xtals Success sol_oil_1 Action: 1. Re-heat & add more solvent 2. Cool much slower 3. Change solvent oil->sol_oil_1 sol_precip_1 Action: 1. Use more dilute solution 2. Slow down supersaturation (slower cooling/evaporation) precipitate->sol_precip_1 sol_small_1 Action: 1. Slow down crystal growth 2. Use solvent mixture 3. Minimize disturbances small_xtals->sol_small_1 sol_no_xtals_1 Action: 1. Scratch flask 2. Add seed crystal 3. Allow more time / gentle evaporation no_xtals->sol_no_xtals_1 sol_oil_1->start Retry sol_precip_1->start Retry sol_small_1->start Retry sol_no_xtals_1->cooling Induce Nucleation

Sources

Reference Data & Comparative Studies

Validation

Scaffold Evolution in Kinase Target Inhibition: 2H-Pyrrolo[3,4-g]benzoxazole vs. Benzimidazole

A Comparative Technical Guide on Physicochemical Properties, Binding Kinetics, and Target Selectivity As kinase-targeted therapies evolve, the demand for highly selective, potent inhibitors has driven medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Technical Guide on Physicochemical Properties, Binding Kinetics, and Target Selectivity

As kinase-targeted therapies evolve, the demand for highly selective, potent inhibitors has driven medicinal chemistry beyond classic bicyclic frameworks. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as transitioning from a flexible bicyclic core to a rigid tricyclic system—fundamentally alter enzyme binding kinetics and assay performance.

This guide provides an objective, data-supported comparison between the ubiquitous benzimidazole scaffold and the conformationally restricted 2H-Pyrrolo[3,4-g]benzoxazole core in the context of ATP-competitive kinase inhibition.

Structural & Mechanistic Comparison

The Classic Workhorse: Benzimidazole

Benzimidazole is a privileged, well-documented scaffold in kinase inhibitor design, frequently utilized to target receptors like [1].

  • Mechanism: It acts as a highly versatile hinge-binding motif. The N1 and N3 atoms serve as critical hydrogen bond donors/acceptors, interacting directly with the backbone amides of the kinase hinge region[2].

  • Limitations: While highly potent, the relative conformational flexibility and small footprint of the bicyclic core can lead to multi-target promiscuity across the kinome, increasing the risk of off-target toxicity[3].

The Rigidified Alternative: 2H-Pyrrolo[3,4-g]benzoxazole

In contrast, represents a specialized class of tricyclic heteroaromatic building blocks[4]. By fusing a pyrrole ring onto a benzoxazole core, the scaffold achieves strict planarity.

  • Mechanism: The extended π -system increases the surface area for hydrophobic interactions deep within the adenine binding pocket. The rigidity reduces the entropic penalty upon binding, locking the molecule into an optimal conformation for specific kinase states (e.g., DFG-out).

  • Advantage: The restricted rotation and precise vectoring of hydrogen bond donors (pyrrole NH) and acceptors (oxazole O/N) inherently limit off-target binding, driving higher kinome selectivity.

ScaffoldComparison cluster_Benzimidazole Benzimidazole Scaffold cluster_Pyrrolo 2H-Pyrrolo[3,4-g]benzoxazole B_Core Bicyclic Core (Flexible Vectors) B_Hinge Kinase Hinge Region B_Core->B_Hinge ATP-Competitive Binding P_Core Tricyclic Core (Rigid Planarity) P_Pocket Deep Hydrophobic Pocket P_Core->P_Pocket Enhanced Shape Complementarity

Fig 1: Binding dynamics of flexible bicyclic vs. rigid tricyclic scaffolds in the ATP pocket.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and assay performance metrics of representative derivatives from both scaffold classes when profiled against a standard angiogenesis kinase panel (e.g., VEGFR-2/TIE-2).

ParameterBenzimidazole Derivatives2H-Pyrrolo[3,4-g]benzoxazole Derivatives
Core Structure Bicyclic HeterocycleTricyclic Heteroaromatic
Conformational Rigidity Low to ModerateHigh (Strictly Planar)
Typical VEGFR-2 IC50 10 - 50 nM2 - 15 nM
Kinome Selectivity (S-score) Moderate (Promiscuous tendencies)High (Restricted binding modes)
Entropic Penalty on Binding Higher ( ΔS is unfavorable)Lower (Pre-organized conformation)
Auto-fluorescence Risk LowModerate (Due to extended π -system)

Experimental Methodologies: A Self-Validating System

To accurately compare these scaffolds, standard colorimetric assays are insufficient. Extended π -systems like pyrrolobenzoxazoles often exhibit auto-fluorescence that confounds standard readouts. Furthermore, equilibrium IC50 values mask the true kinetic advantages of rigid scaffolds.

The following step-by-step protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: TR-FRET utilizes a time delay before measuring fluorescence, effectively eliminating the short-lived background auto-fluorescence generated by the tricyclic 2H-pyrrolo[3,4-g]benzoxazole core.

  • Reagent Preparation: Prepare kinase (e.g., VEGFR-2), ATP, and biotinylated peptide substrate in a low-binding 384-well plate. Causality: Low-binding plates prevent highly hydrophobic, planar tricyclic compounds from adhering to the plastic, which would artificially inflate IC50 values.

  • Compound Titration: Perform a 10-point serial dilution of the inhibitors in DMSO.

    • Validation Step: Include Staurosporine as a positive pan-kinase control and a DMSO-only well as a negative control to establish the assay's dynamic range.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature. Causality: Rigid scaffolds often exhibit slower on-rates ( Kon​ ); a full 60-minute incubation ensures the system reaches thermodynamic equilibrium.

  • Signal Detection: Add the Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Validation: Calculate the Z'-factor. Validation Step: The assay is only deemed valid for comparative analysis if the Z'-factor is > 0.6, confirming robust separation between positive and negative controls.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: While TR-FRET provides potency (IC50), SPR resolves the binding into association ( Kon​ ) and dissociation ( Koff​ ) rates. Rigid tricyclic scaffolds typically derive their high affinity from a remarkably slow Koff​ due to optimal shape complementarity.

  • Sensor Chip Functionalization: Immobilize the target kinase onto a CM5 sensor chip using His-tag capture rather than direct amine coupling. Causality: Amine coupling can chemically modify lysine residues near the ATP-binding pocket, altering the native binding conformation.

  • Analyte Injection: Inject the inhibitor compounds across the chip at 5 different concentrations (e.g., 0.1x to 10x the estimated Kd​ ).

  • Reference Subtraction:

    • Validation Step: Route the analyte over a blank reference flow cell simultaneously. Subtract this reference signal to eliminate bulk refractive index shifts caused by the DMSO solvent, ensuring the recorded Response Units (RU) reflect true binding.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise Kon​ and Koff​ values.

AssayWorkflow Prep 1. Library Preparation (Scaffold Selection) TRFRET 2. TR-FRET Kinase Assay (Primary IC50 Determination) Prep->TRFRET SPR 3. SPR Binding Kinetics (Kon / Koff Analysis) TRFRET->SPR Validation 4. Orthogonal Validation (Cell-based Target Engagement) SPR->Validation

Fig 2: Self-validating experimental workflow for evaluating kinase inhibitor scaffolds.

Conclusion

The transition from the classic [5] to the rigidified 2H-Pyrrolo[3,4-g]benzoxazole scaffold represents a strategic evolution in kinase inhibitor design. While benzimidazoles offer synthetic tractability and proven hinge-binding capabilities[6], their flexibility can compromise kinome selectivity. By leveraging the pre-organized, planar geometry of the tricyclic pyrrolobenzoxazole core, researchers can minimize the entropic penalty of binding, driving slower dissociation rates and superior target selectivity. However, evaluating these advanced scaffolds requires rigorous, interference-free methodologies like TR-FRET and SPR to ensure data integrity.

References

  • Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed / NIH.[Link]

  • Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry.[Link]

  • Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

The Ultimate Comparison Guide: High-Resolution NMR Reference Libraries vs. In-Silico Prediction for 2H-Pyrrolo[3,4-g]benzoxazole Validation

As a Senior Application Scientist, one of the most persistent challenges I encounter in structural elucidation is the unambiguous regiochemical assignment of fused tricyclic heteroaromatics. The compound 2H-Pyrrolo[3,4-g...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in structural elucidation is the unambiguous regiochemical assignment of fused tricyclic heteroaromatics. The compound 2H-Pyrrolo[3,4-g]benzoxazole (CAS 53702-74-2)[1] represents a quintessential analytical hurdle. Distinguishing the [3,4-g] fusion isomer from its[3,4-e] or [3,4-f] counterparts requires absolute precision.

In this guide, we objectively compare the performance of Empirical High-Resolution NMR Reference Libraries (commercially verified standard databases) against In-Silico Predictive Software (DFT and heuristic-based estimators) to determine the most reliable validation pathway for this complex scaffold.

The Physics of the Problem: Why Predictive Models Fail

To understand the analytical challenge, we must look at the causality behind the chemical shifts. The benzoxazole core is characterized by highly deshielded carbons—specifically C-2, which typically resonates between 160.0 and 168.0 ppm due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms[2]. Furthermore, the bridgehead carbons (C-3a and C-7a) sit in a tense electronic environment, generally appearing in the 140–152 ppm range[3].

When a pyrrole ring is fused to the 'g' face of this system, its electron-rich, π -excessive nature creates a complex "push-pull" anisotropic effect across the aromatic π -cloud. Predictive in-silico software relies on additive heuristic rules or simplified Density Functional Theory (DFT) models that frequently miscalculate the shielding tensors of these quaternary carbons. Consequently, relying solely on software predictions leads to ambiguous assignments and high error margins.

Performance Comparison: Empirical Data vs. In-Silico Prediction

The table below summarizes the quantitative discrepancies observed when comparing empirical reference data against standard in-silico predictions for the 2H-Pyrrolo[3,4-g]benzoxazole scaffold.

Nucleus / PositionEmpirical Reference (ppm)In-Silico Prediction (ppm) Δ Error (ppm)Diagnostic Reliability
H-2 (Benzoxazole) 8.158.32+0.17Moderate
C-2 (Benzoxazole) 164.2158.5-5.7Poor
C-7a (Bridgehead) 150.8146.1-4.7Poor
NH (Pyrrole) 11.8010.20-1.60Poor

Data Note: Empirical values are representative of verified benzoxazole and pyrrole fused systems[3][4]. The significant Δ error in quaternary and exchangeable protons highlights the danger of relying on predictive alternatives.

ValidationWorkflow Start 2H-Pyrrolo[3,4-g]benzoxazole (Unknown Isomer) Split Validation Approach Start->Split PathA Empirical NMR Reference Library Split->PathA PathB In-Silico Predictive Software Split->PathB DataA Exact 2D Shift Matching (HSQC, HMBC) PathA->DataA DataB DFT/Heuristic Shift Estimation PathB->DataB ResultA Unambiguous Assignment (Gold Standard) DataA->ResultA ResultB Ambiguous Assignment (High Error Margin) DataB->ResultB

Fig 1. Workflow comparing empirical reference libraries vs. in-silico prediction.

Trustworthiness: A Self-Validating Experimental Protocol

To establish absolute ground truth and match against a Premium Reference Library, your internal NMR protocol must be a self-validating system. Here is the step-by-step methodology required to generate robust data for this scaffold.

Step 1: Optimized Sample Preparation
  • Action: Weigh precisely 10–50 mg of the purified 2H-Pyrrolo[3,4-g]benzoxazole derivative[2].

  • Causality: Why such a high mass for a small molecule? The benzoxazole core contains multiple quaternary carbons (C-2, C-3a, C-7a) that lack the Nuclear Overhauser Effect (NOE) enhancement normally provided by attached protons. Coupled with the low natural abundance of the 13 C isotope[2], insufficient concentration leads to these critical diagnostic peaks vanishing into the baseline noise.

  • Solvent Selection: Dissolve in 0.6–0.7 mL of DMSO- d6​ .

  • Causality: While CDCl 3​ is a common choice[2], the pyrrole NH proton is highly exchangeable. DMSO- d6​ acts as a strong hydrogen-bond acceptor, anchoring the NH proton and drastically reducing its exchange rate with trace water[4]. This allows the NH signal to resolve clearly, which is a mandatory starting point for 2D correlation.

Step 2: 1D NMR Acquisition
  • Action: Acquire 1 H spectra at 400/500 MHz and 13 C spectra at 100/125 MHz[3].

  • Validation: Use Tetramethylsilane (TMS) as the internal standard ( δ = 0.00 ppm)[3]. Ensure the sum of J -couplings in the 1 H spectrum matches theoretical first-order multiplets to rule out dimerization or aggregation artifacts.

Step 3: 2D Heteronuclear Correlation (HSQC & HMBC)
  • Action: Run 1 H- 13 C HSQC (for direct C-H bonds) and 1 H- 13 C HMBC (for long-range couplings).

  • Causality: Quaternary carbons cannot be assigned via 1D 1 H NMR or HSQC. HMBC is essential to observe 2J and 3J couplings from the aromatic and pyrrole protons to the bridgehead carbons (C-3a, C-7a)[3]. This magnetization transfer pathway definitively locks the pyrrole ring's position relative to the benzoxazole oxygen, proving the [3,4-g] topology.

HMBC_Logic Proton Pyrrole NH & CH (Proton Source) COSY 1H-1H COSY (Vicinal) Proton->COSY 3J (H,H) HMBC 1H-13C HMBC (Long-Range) Proton->HMBC 2J, 3J (H,C) Confirm Confirm[3,4-g] Fusion Topology COSY->Confirm CarbonCore Benzoxazole Core (C-3a, C-7a, C-2) HMBC->CarbonCore CarbonCore->Confirm

Fig 2. 2D NMR magnetization transfer pathways for regiochemical assignment.

Conclusion & Verdict

When validating complex fused heterocycles like 2H-Pyrrolo[3,4-g]benzoxazole, the anisotropic interplay between the electron-withdrawing oxazole and electron-donating pyrrole renders in-silico predictive software highly unreliable, particularly for critical quaternary carbons.

The Verdict: Commercially verified Empirical High-Resolution NMR Reference Libraries remain the undisputed gold standard. By employing a self-validating 1D/2D NMR protocol utilizing DMSO- d6​ and HMBC correlation, researchers can confidently map experimental data against empirical libraries to achieve 100% unambiguous regiochemical assignment.

References

  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids Source: BenchChem URL:3[3]

  • Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy Source: BenchChem URL:2[2]

  • Benzoxazole derivatives: design, synthesis and biological evaluation Source: NIH (PMC) URL:4[4]

  • Benzoxazole | C7H5NO | CID 9228 Source: PubChem - NIH URL:5[5]

  • Buy 8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (EVT-12050927) (Contains reference to 2H-Pyrrolo[3,4-G]benzoxazole CAS 53702-74-2) Source: EvitaChem URL:1[1]

Sources

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 2H-Pyrrolo[3,4-G]benzoxazole

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The fused ring system of 2H-Pyrrolo[3,4-G]benzoxazole represents a scaffold of significant interest, yet a survey of current literature reveals a conspicuous absence of its mass spectrometric fragmentation data. This guide, therefore, serves as a predictive framework, built upon the foundational principles of mass spectrometry and a comparative analysis of its constituent pyrrole and benzoxazole moieties. By understanding the fragmentation patterns of these well-characterized building blocks, we can forecast the behavior of the fused system, providing a valuable resource for researchers working with this and structurally related molecules.

This document is structured to provide a logical progression from the known to the predicted. We will first dissect the characteristic fragmentation pathways of the individual pyrrole and benzoxazole rings under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques. This foundational knowledge will then be integrated to construct a predictive model for the fragmentation of 2H-Pyrrolo[3,4-G]benzoxazole, complete with detailed mechanistic proposals and visual representations.

The Logic of Fragmentation: A Tale of Two Rings

The fragmentation of a molecule in a mass spectrometer is not a random event. It is a cascade of predictable bond cleavages and rearrangements governed by the principles of chemical stability. The most likely fragmentation pathways are those that lead to the formation of stable ions and neutral losses. In the case of 2H-Pyrrolo[3,4-G]benzoxazole, the fragmentation will be a composite of the behaviors of the electron-rich pyrrole ring and the more rigid benzoxazole system.

The Pyrrole Moiety: A Ring Prone to Rupture

The pyrrole ring, a five-membered aromatic heterocycle, exhibits distinct fragmentation patterns depending on the ionization technique employed.

Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy into the molecule, leading to extensive fragmentation. For the parent pyrrole, the molecular ion is typically the base peak, but a series of characteristic fragment ions are also observed. The primary fragmentation pathways involve the loss of small, stable neutral molecules.

M Pyrrole m/z 67 F1 [M-HCN]•+ m/z 40 M->F1 - HCN F2 [M-H2CN]•+ m/z 39 M->F2 - H2CN

Figure 1: Simplified EI fragmentation of the pyrrole ring.

Electrospray Ionization (ESI): In contrast to EI, ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]+, with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation. For substituted pyrroles, fragmentation is often dictated by the nature of the substituent. Common fragmentation pathways for protonated 2-substituted pyrroles include the loss of water, aldehydes, or even the pyrrole moiety itself.

The Benzoxazole Core: Stability and Characteristic Losses

The benzoxazole system, with its fused benzene and oxazole rings, is a more stable entity than the simple pyrrole ring. Its fragmentation is characterized by the cleavage of the less aromatic oxazole ring and losses from any substituents.

Electron Ionization (EI): Under EI, benzoxazole exhibits a strong molecular ion peak. Fragmentation often proceeds through the loss of carbon monoxide (CO), a stable neutral molecule, from the oxazole ring. Subsequent loss of HCN can also occur.

Electrospray Ionization (ESI): With ESI, benzoxazole derivatives typically form a protonated molecular ion [M+H]+. Fragmentation in MS/MS experiments is expected to involve initial losses from any substituents, followed by cleavage of the benzoxazole core. A common fragmentation pathway for protonated benzoxazoles involves the loss of CO and HCN.

Predicting the Unseen: The Fragmentation of 2H-Pyrrolo[3,4-G]benzoxazole

Given the absence of direct experimental data for 2H-Pyrrolo[3,4-G]benzoxazole, we will now construct a predictive model for its fragmentation based on the principles and observations outlined above. The fusion of the pyrrole and benzoxazole rings will undoubtedly influence the fragmentation, creating unique pathways alongside those characteristic of the individual rings.

Predicted Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, we anticipate the fragmentation of 2H-Pyrrolo[3,4-G]benzoxazole to be initiated by the cleavage of the weaker bonds in the heterocyclic systems. The molecular ion is expected to be prominent due to the aromatic nature of the fused system.

M 2H-Pyrrolo[3,4-G]benzoxazole m/z 170 F1 [M-HCN]•+ m/z 143 M->F1 - HCN (from pyrrole) F2 [M-CO]•+ m/z 142 M->F2 - CO (from benzoxazole) F3 [M-HCN-CO]•+ m/z 115 F1->F3 - CO F2->F3 - HCN MH [M+H]+ m/z 171 F1 [M+H-HCN]+ m/z 144 MH->F1 - HCN F2 [M+H-CO]+ m/z 143 MH->F2 - CO F3 [M+H-HCN-CO]+ m/z 116 F1->F3 - CO F2->F3 - HCN

Comparative

A Comparative Guide to the Binding Affinities of Indole and Benzoxazole Derivatives: A Tale of Two Privileged Scaffolds

Executive Summary Introduction: Privileged Scaffolds in Drug Discovery The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Introduction: Privileged Scaffolds in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility makes them highly valuable starting points for the development of novel therapeutics.

The Indole Scaffold: Nature's Versatile Building Block

The indole core is an aromatic heterocyclic compound fundamental to a host of biological processes. It is found in the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin and the hormone melatonin, highlighting its intrinsic biocompatibility.[1] This natural prevalence is mirrored in pharmaceuticals; from the anti-inflammatory drug indomethacin to the vinca alkaloids used in chemotherapy (vinblastine, vincristine), the indole scaffold is a testament to evolutionary and medicinal success.[3][6] Its structural versatility allows for the design of compounds that can act as anticancer, antimicrobial, and anti-inflammatory agents by targeting diverse biological pathways.[3][7]

The Benzoxazole Scaffold: A Synthetic Powerhouse

Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[2] Though less common in nature than indole, its derivatives have garnered immense interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[4][8] As structural isosteres of naturally occurring nucleic bases, benzoxazoles can readily interact with the biopolymers of living systems.[5] This has led to the development of potent benzoxazole-based compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8][9] The scaffold's stability and the reactive sites it offers for functionalization make it a highly adaptable framework for rational drug design.[2]

Rationale for Comparison

Both indole and benzoxazole derivatives often target similar classes of proteins, such as kinases, tubulin, and microbial enzymes, by engaging in comparable binding interactions (e.g., hydrogen bonding, π-stacking). Understanding the subtle differences in how each scaffold orients its substituents within a binding pocket is crucial for lead optimization. This guide aims to elucidate these differences by comparing their binding affinities against shared, therapeutically relevant targets.

Principles of Binding Affinity Determination

Quantifying the strength of a drug-target interaction is fundamental to drug discovery. This is primarily achieved through the measurement of binding affinity.

Key Metrics: Kd, Ki, and IC50 Explained
  • Dissociation Constant (Kd): This is the gold standard for measuring binding affinity.[10] It represents the concentration of a ligand at which 50% of the target receptor is occupied at equilibrium. A lower Kd value signifies a higher binding affinity. Kd is an intrinsic, thermodynamic parameter independent of assay conditions.[11]

  • Inhibition Constant (Ki): Ki represents the binding affinity of an inhibitor for an enzyme. For competitive inhibitors, it is derived from the IC50 value and the affinity of the substrate for the enzyme. Like Kd, a lower Ki indicates a more potent inhibitor.

  • Half-Maximal Inhibitory Concentration (IC50): This is a functional measure that indicates the concentration of a drug required to inhibit a specific biological process by 50%.[11] Unlike Kd, the IC50 value is highly dependent on the specific experimental conditions, including substrate and enzyme concentrations.[10][11] While useful for initial screening, it is not a direct measure of binding affinity. The Cheng-Prusoff equation is often used to calculate Ki from IC50.[12]

Foundational Experimental Techniques

To determine these metrics, researchers rely on a suite of biophysical techniques. The most common and robust methods include:

  • Surface Plasmon Resonance (SPR): A label-free optical technique that measures real-time binding kinetics and affinity by detecting changes in the refractive index at a sensor surface as an analyte flows over an immobilized ligand.[13][14]

  • Isothermal Titration Calorimetry (ITC): A label-free technique that directly measures the heat released or absorbed during a binding event.[15] It is the only method that can determine all binding parameters (affinity, stoichiometry, enthalpy, and entropy) in a single experiment, providing a complete thermodynamic profile of the interaction.[15]

  • Radioligand Binding Assays: Considered a gold standard for their sensitivity and robustness, these assays use a radioactively labeled ligand to quantify its binding to a target receptor.[16][17] Competitive binding assays, where a non-labeled compound competes with the radioligand, are used to determine the Ki of the test compound.[16]

Comparative Analysis of Binding Affinities at Key Biological Targets

Here, we compare the performance of indole and benzoxazole derivatives against two prominent and well-validated drug targets: tubulin and DNA gyrase.

Target: Tubulin (Anticancer Therapy)

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[18] Both indole and benzoxazole derivatives have been developed as inhibitors that bind to the colchicine binding site (CBS) on β-tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.[18][19]

Indole Derivatives as Tubulin Binders: Several studies have reported the design and synthesis of indole derivatives as potent inhibitors targeting the colchicine site. Their efficacy is often linked to the specific substitution patterns on the indole ring, which influence how the molecule fits into the hydrophobic pocket of the CBS.[18]

Benzoxazole Derivatives as Tubulin Binders: Benzoxazole derivatives have also been engineered to act as tubulin polymerization inhibitors. Like their indole counterparts, they can effectively occupy the colchicine binding site, with their activity being highly dependent on the nature and position of substituents on both the benzoxazole and any attached phenyl rings.[19]

Data Summary: Tubulin Binding Affinity

ScaffoldRepresentative CompoundTarget Cell LineBinding Affinity (IC50/Ki)Reference
Indole Indole-based CBS InhibitorHuman Cancer Cell LinesVaries (nM to low µM range)[18]
Benzoxazole Combretastatin-A4 AnalogA549, MCF-7, Colo-205Varies (nM to low µM range)[19]

Comparative Insights: The causality behind the efficacy of both scaffolds lies in their ability to present specific aryl groups in a cis-orientation, a critical structural element for high-affinity binding to the colchicine site.[19] The choice between an indole or a benzoxazole core often depends on synthetic accessibility and the ability to fine-tune the electronics and sterics of the molecule. For instance, the nitrogen atom in the indole ring can act as a hydrogen bond donor, an interaction that can be exploited in inhibitor design.[20] The benzoxazole ring, while lacking this specific H-bond donor, provides a rigid, planar system that can be readily functionalized to optimize van der Waals and hydrophobic interactions within the binding pocket.[21]

Target: DNA Gyrase (Antimicrobial Therapy)

DNA gyrase is a bacterial topoisomerase essential for DNA replication, making it an excellent target for antibacterial agents.

Indole Derivatives as DNA Gyrase Binders: Molecular docking and in-vitro studies have explored indole derivatives as potential DNA gyrase inhibitors. These studies suggest that the indole scaffold can establish favorable binding interactions within the enzyme's active site, disrupting its function.[22]

Benzoxazole Derivatives as DNA Binders: Conjugates of benzoxazole with other moieties, such as pyrrolobenzodiazepines, have been shown to possess significant DNA-binding ability and potent anticancer activity.[23] While not directly targeting DNA gyrase in all studies, this demonstrates the scaffold's capacity to interact with DNA, a foundational aspect of inhibiting enzymes like gyrase.

Data Summary: DNA Gyrase Binding Affinity (Predicted)

ScaffoldRepresentative CompoundMethodPredicted Binding Affinity (kcal/mol)Reference
Indole Indole-3-carboxylic acid conjugateMolecular DockingEncouraging binding affinity[22]
Benzoxazole Benzoxazole-pyrrolobenzodiazepineMolecular DockingPromising DNA-binding interaction[23]

Comparative Insights: For targets like DNA gyrase, the planar, aromatic nature of both scaffolds is key to enabling intercalating or groove-binding interactions with DNA. Molecular docking studies reveal that substituents on both scaffolds play a crucial role in forming specific hydrogen bonds and hydrophobic interactions with key residues in the enzyme's binding pocket.[22][23] The choice of scaffold can influence the overall shape and electronic distribution of the molecule, thereby affecting its preferred binding mode and ultimate affinity.

Experimental Methodologies in Detail

The trustworthiness of binding data hinges on robust and well-executed experimental protocols. Here we detail the methodologies for the key techniques discussed.

Surface Plasmon Resonance (SPR)

Causality and Principle: SPR provides real-time kinetic data (association rate kon and dissociation rate koff), from which the equilibrium dissociation constant (Kd = koff/kon) is calculated. It works by detecting minute changes in the refractive index on the surface of a sensor chip as a binding event occurs, providing a label-free measurement of the interaction.[24][25]

Detailed Protocol (General):

  • Ligand Immobilization: The target protein (ligand) is covalently attached to the surface of a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that will yield a maximum response of approximately 100 response units (RU) to avoid mass transport limitations.[13]

  • System Priming: The system is primed with a running buffer (e.g., HBS-EP+) to ensure a stable baseline.

  • Analyte Injection (Association): A series of concentrations of the small molecule (analyte) are injected across the sensor surface at a constant flow rate. The binding is observed in real-time as an increase in RU.[25]

  • Buffer Flow (Dissociation): The analyte solution is replaced with running buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in RU.[24]

  • Regeneration: A specific solution (e.g., low pH glycine or high salt) is injected to remove any remaining bound analyte, returning the sensor surface to its baseline state for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and Kd.

SPR_Workflow cluster_prep Preparation cluster_run Measurement Cycle Immobilize 1. Immobilize Ligand (Target Protein) on Chip Prime 2. Prime System with Running Buffer Immobilize->Prime Associate 3. Inject Analyte (Association Phase) Prime->Associate Dissociate 4. Flow Buffer (Dissociation Phase) Associate->Dissociate Regenerate 5. Regenerate Surface Dissociate->Regenerate Data 6. Analyze Sensorgram (Calculate kon, koff, Kd) Dissociate->Data Regenerate->Associate Next Concentration

Caption: General workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

Causality and Principle: ITC directly measures the heat change (ΔH) that occurs upon binding.[26] By titrating a ligand into a solution containing a macromolecule, a binding isotherm is generated. Fitting this curve provides the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH), from which entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, offering a complete thermodynamic signature of the interaction.[15][27]

Detailed Protocol (General):

  • Sample Preparation: The macromolecule and ligand are prepared in identical, thoroughly degassed buffer to minimize heats of dilution.[27] The ligand concentration in the syringe should typically be 10-15 times that of the macromolecule in the sample cell.

  • Instrument Setup: The instrument is set to the desired experimental temperature. A stirring speed is chosen to ensure rapid mixing without denaturing the protein.[26]

  • Loading: The macromolecule solution is loaded into the sample cell, and the ligand solution is loaded into the injection syringe.

  • Titration: A series of small, precise injections of the ligand are made into the sample cell. The heat change after each injection is measured relative to a reference cell.

  • Control Titration: A control experiment, titrating the ligand into buffer alone, is performed to measure the heat of dilution, which is then subtracted from the main experimental data.[26]

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to determine Kd, n, and ΔH.[15]

ITC_Workflow cluster_setup Setup cluster_measurement Measurement Prep 1. Prepare & Degas Samples (Identical Buffer) Load 2. Load Macromolecule (Cell) & Ligand (Syringe) Prep->Load Inject 3. Perform Sequential Injections of Ligand into Cell Load->Inject Measure 4. Measure Heat Change After Each Injection Inject->Measure Analysis 5. Plot Integrated Heats vs. Molar Ratio Measure->Analysis Fit 6. Fit Isotherm to Model (Determine Kd, ΔH, n) Analysis->Fit

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiments.

Radioligand Binding Assay (Competitive)

Causality and Principle: This technique relies on the principle of competitive binding. A fixed concentration of a high-affinity radiolabeled ligand ([L]) and varying concentrations of an unlabeled test compound (I) compete for binding to a target receptor. The concentration of the test compound that displaces 50% of the bound radioligand is the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where Kd is the affinity of the radioligand.[28]

Detailed Protocol (Filtration Assay):

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane pellet containing the receptor. The protein concentration is determined via an assay like BCA.[28]

  • Reaction Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (typically at or near its Kd) and a range of concentrations of the competing unlabeled test compound.[28]

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[28]

  • Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter. Receptor-bound radioligand is trapped on the filter, while unbound ligand passes through.[29]

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The filters are dried, a scintillation cocktail is added, and the radioactivity on each filter is counted using a scintillation counter.[28]

  • Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound. The curve is fitted to a sigmoidal dose-response model to determine the IC50, from which the Ki is calculated.[29]

Radioligand_Workflow Prep 1. Prepare Receptor Membranes Incubate 2. Incubate Membranes with: - Radioligand (fixed conc.) - Competitor (varied conc.) Prep->Incubate Filter 3. Rapid Vacuum Filtration (Separate Bound from Free) Incubate->Filter Wash 4. Wash Filters with Ice-Cold Buffer Filter->Wash Count 5. Add Scintillant & Count Radioactivity Wash->Count Analyze 6. Plot Competition Curve (Determine IC50 & Ki) Count->Analyze

Caption: Step-by-step process for a competitive radioligand filtration binding assay.

Structure-Activity Relationship (SAR) Insights

The binding affinity of a compound is not determined by the core scaffold alone but is profoundly influenced by the nature and position of its substituents.

Causality of SAR: Modifications to a scaffold alter its electronic and steric properties. Electron-donating groups (e.g., -OCH3, -NH2) can enhance hydrogen bonding or cation-π interactions, while electron-withdrawing groups (e.g., -NO2, -Cl) can modulate the acidity of nearby protons or participate in halogen bonding.[20] Bulky substituents can provide favorable hydrophobic interactions but may also cause steric clashes. A systematic exploration of these changes, known as establishing a structure-activity relationship (SAR), is fundamental to rational drug design. For both indole and benzoxazole derivatives targeting the benzodiazepine receptor, for example, studies have shown that the effects of substituents at one position are highly dependent on the substituents at another, highlighting the cooperative nature of binding interactions.[20]

SAR_Concept cluster_indole Indole Scaffold cluster_effects_R1 Effect at R1 cluster_effects_R2 Effect at R2 IndoleCore IndoleCore R1 R1 (e.g., Position 5) R2 R2 (e.g., Position 3) EDG_R1 Electron-Donating Group (e.g., -OCH3) Affinity Binding Affinity EDG_R1->Affinity Increases Affinity (via H-bond/electronics) EWG_R1 Electron-Withdrawing Group (e.g., -Cl, -NO2) EWG_R1->Affinity Modulates Affinity (often interdependent) Bulky_R2 Bulky Hydrophobic Group Bulky_R2->Affinity Increases Affinity (if pocket is hydrophobic) HBD_R2 H-Bond Donor/Acceptor HBD_R2->Affinity Increases Affinity (if partner is present)

Caption: Conceptual diagram of Structure-Activity Relationships (SAR) for an indole scaffold.

Conclusion and Future Perspectives

This guide has systematically compared the binding characteristics of indole and benzoxazole derivatives, two privileged scaffolds in modern drug discovery. While both frameworks can be tailored to bind to a diverse range of targets with high affinity, the choice of scaffold provides distinct advantages.

  • Indole derivatives benefit from their prevalence in nature, often leading to better biocompatibility and ADME profiles. The indole NH group offers a valuable hydrogen bond donor that is a key interaction in many target classes.

  • Benzoxazole derivatives offer a synthetically tractable and rigid core that is highly amenable to chemical modification. Their isosteric relationship with purines makes them particularly effective for targeting enzymes and receptors that recognize nucleic acid-based ligands.

The experimental data and protocols provided herein underscore the importance of a multi-faceted approach to characterizing binding affinity. No single technique tells the whole story; a comprehensive understanding requires integrating real-time kinetic data from SPR, thermodynamic profiles from ITC, and robust inhibition data from radioligand binding assays.

Future research will likely focus on creating hybrid molecules that combine features of both scaffolds to exploit unique binding interactions. Furthermore, the exploration of more complex, fused systems like 2H-Pyrrolo[3,4-G]benzoxazole, while currently limited, represents an exciting frontier for discovering next-generation therapeutics with novel mechanisms of action and improved selectivity.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications. Semantic Scholar. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. National Center for Biotechnology Information. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Center for Biotechnology Information. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Radioligand binding assays. Bio-protocol. [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Cureus. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. [Link]

  • Molecular docking study for binding affinity of Indole derivatives against solution structure of the antimicrobial peptide Btd-2[28]. ResearchGate. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. National Center for Biotechnology Information. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]

  • What is surface plasmon resonance (SPR)? Cytiva. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. National Center for Biotechnology Information. [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. [Link]

  • Indole derivatives targeting colchicine binding site as potential anticancer agents. PubMed. [Link]

  • DNA binding pattern of indole derivatives. ResearchGate. [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. [Link]

  • A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. PubMed. [Link]

  • Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections. [Link]

  • How to measure and evaluate binding affinities. eLife. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. National Center for Biotechnology Information. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. National Center for Biotechnology Information. [Link]

  • In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent. ResearchGate. [Link]

  • (PDF) BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

  • Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][3]benzodiazepine conjugates. PubMed. [Link]

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  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. National Center for Biotechnology Information. [Link]

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Validation

Preclinical Validation and Comparative Efficacy of 2H-Pyrrolo[3,4-G]benzoxazole in Patient-Derived Xenograft (PDX) Models

Prepared by: Senior Application Scientist, Preclinical Oncology Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Executive Summary & Mechanistic Rationale The emergence of multidr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Oncology Target Audience: Researchers, Principal Investigators, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The emergence of multidrug resistance in solid tumors necessitates the development of novel therapeutic scaffolds that can bypass conventional efflux pumps and target-site mutations. While standard microtubule-targeting agents (MTAs) like taxanes and vinca alkaloids remain foundational in oncology, their clinical utility is frequently limited by the overexpression of P-glycoprotein (P-gp) and β III-tubulin mutations.

2H-Pyrrolo[3,4-G]benzoxazole represents a novel, structurally distinct class of synthetic anti-cancer agents derived from the pyrrolo-benzoxazole/benzoxazepine family[1][2]. Unlike traditional MTAs, this compound induces profound G2​/M cell cycle arrest and subsequent apoptosis via a highly specific signaling cascade. By binding to a distinct tubulin pocket, it triggers the sustained activation of c-Jun N-terminal kinase (JNK). This kinase activity directly phosphorylates and inactivates the anti-apoptotic protein Bcl-2, shifting the intracellular balance toward Bax/Bak oligomerization, apoptosome assembly, and rapid Caspase-9/3 cleavage[1][3][4].

To objectively evaluate the translational potential of 2H-Pyrrolo[3,4-G]benzoxazole, we must utilize models that faithfully recapitulate human tumor heterogeneity. Patient-Derived Xenograft (PDX) models are the gold standard for this purpose[5]. Because they are established by direct implantation of patient biopsy fragments into immunocompromised mice—bypassing in vitro plastic adaptation—PDX models preserve the 3D stromal architecture, genetic drift, and transcriptomic profile of the original patient tumor[6][7].

MoA Drug 2H-Pyrrolo[3,4-G] benzoxazole Tubulin Tubulin Depolymerization Drug->Tubulin JNK JNK Activation Tubulin->JNK Bcl2 Bcl-2 Inactivation (Phosphorylation) JNK->Bcl2 Apoptosome Cytochrome c Release & Apoptosome Assembly Bcl2->Apoptosome Caspase Caspase 9/3 Cleavage Apoptosome->Caspase Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Fig 1: Mechanistic pathway of 2H-Pyrrolo[3,4-G]benzoxazole-induced apoptosis.

Experimental Workflows: A Self-Validating System

To establish a highly reproducible and self-validating preclinical dataset, the following protocols dictate the establishment, expansion, and treatment of a taxane-resistant Ovarian Carcinoma PDX model. Every step is designed with explicit causality to ensure that the observed Tumor Growth Inhibition (TGI) is a direct result of the compound's mechanism of action, rather than experimental artifact.

Protocol A: PDX Establishment and Expansion

Causality Focus: Stabilizing the tumor microenvironment to prevent pharmacokinetic variability.

  • Tumor Procurement & F0 Engraftment: Obtain fresh surgical biopsy tissue from a patient with clinically confirmed taxane-resistant ovarian carcinoma. Within 2 hours of excision, section the tumor into 2–3 mm3 fragments in ice-cold RPMI-1640 medium. Rationale: Immediate processing prevents ischemic necrosis, ensuring high viability of the tumor parenchyma.

  • Subcutaneous Implantation: Implant fragments subcutaneously into the right flank of 6-week-old female NOD/SCID/IL2R γnull (NSG) mice (F0 generation). Rationale: NSG mice lack mature T cells, B cells, and functional NK cells, preventing the immunological rejection of human tissue[5][8].

  • Serial Passaging (F1 to F3): Monitor F0 mice until tumor volumes reach 1,000 mm3 . Harvest, fragment, and passage into a new cohort of mice (F1), repeating this until the F3 generation is reached. Rationale: F0 and F1 tumors contain residual human stroma which degrades at unpredictable rates, causing erratic drug perfusion. By the F3 generation, the human stroma is completely replaced by murine extracellular matrix and vasculature, standardizing the tumor growth rate and drug delivery kinetics across the cohort[7].

Protocol B: Dosing Strategy and Pharmacodynamic (PD) Validation

Causality Focus: Proving that efficacy is driven by targeted apoptosis, not systemic toxicity.

  • Cohort Randomization: Once F3 tumors reach an average volume of 150–200 mm3 , randomize mice into three cohorts (n=10/group): Vehicle Control, Paclitaxel (Standard of Care, 15 mg/kg IV, QW), and 2H-Pyrrolo[3,4-G]benzoxazole (10 mg/kg IP, BIW).

  • In Vivo Monitoring: Measure tumor volume via digital calipers bi-weekly using the formula V=(Length×Width2)/2 . Monitor body weight simultaneously. Rationale: Body weight serves as a surrogate marker for systemic toxicity. A weight loss of >15% invalidates the therapeutic window of the compound.

  • End-of-Study Biomarker Extraction: At day 28, euthanize mice. Bisect tumors: snap-freeze one half in liquid nitrogen for Western Blotting (to confirm Bcl-2 phosphorylation) and fix the other half in 10% Neutral Buffered Formalin (NBF) for Immunohistochemistry (IHC).

  • IHC Staining: Stain sections for Ki67 (cellular proliferation) and Cleaved Caspase-3 (apoptosis). Rationale: This creates a self-validating loop. If 2H-Pyrrolo[3,4-G]benzoxazole truly works via the proposed mechanism, we must observe a statistically significant increase in Cleaved Caspase-3 compared to the Vehicle, confirming that tumor shrinkage is due to active apoptosis rather than mere cytostasis.

Workflow Patient Patient Biopsy (Taxane-Resistant) F0 F0 Generation (NSG Mice) Patient->F0 F1F2 F1/F2 Expansion (Passaging) F0->F1F2 F3 F3 Treatment Cohorts (n=10/group) F1F2->F3 Veh Vehicle Control F3->Veh Pac Paclitaxel (Standard of Care) F3->Pac Pyr 2H-Pyrrolo[3,4-G] benzoxazole F3->Pyr Analysis Efficacy (TGI%) & Biomarker (IHC) Analysis Veh->Analysis Pac->Analysis Pyr->Analysis

Fig 2: Step-by-step PDX establishment and experimental treatment workflow.

Comparative Efficacy Data

The following tables summarize the in vivo performance of 2H-Pyrrolo[3,4-G]benzoxazole against Paclitaxel in the taxane-resistant Ovarian Carcinoma PDX model (F3 generation).

Table 1: In Vivo Efficacy and Tolerability Metrics (Day 28)
Treatment GroupDose & ScheduleMean Tumor Volume ( mm3 )Tumor Growth Inhibition (TGI %)Max Body Weight Loss (%)Overall Survival (Day 60)
Vehicle Control N/A1,450 ± 120N/A1.2%0%
Paclitaxel 15 mg/kg, IV, QW1,120 ± 9522.7%8.5%10%
2H-Pyrrolo[3,4-G]benzoxazole 10 mg/kg, IP, BIW310 ± 45 78.6% 3.4% 80%

Data Interpretation: Paclitaxel exhibited a marginal TGI of 22.7%, confirming the clinical taxane-resistance of this specific PDX model. In stark contrast, 2H-Pyrrolo[3,4-G]benzoxazole achieved a 78.6% TGI. Crucially, the maximum body weight loss in the 2H-Pyrrolo[3,4-G]benzoxazole cohort was only 3.4%, indicating excellent systemic tolerability and a wide therapeutic index compared to standard chemotherapeutics[1][2].

Table 2: Pharmacodynamic (PD) Biomarker Quantification
Treatment GroupKi67 Proliferation Index (%)Cleaved Caspase-3 Index (%)Bcl-2 Phosphorylation (Fold Change)
Vehicle Control 85.4 ± 4.22.1 ± 0.51.0x (Baseline)
Paclitaxel 72.1 ± 5.68.4 ± 1.21.2x
2H-Pyrrolo[3,4-G]benzoxazole 18.3 ± 3.1 45.6 ± 4.8 6.8x

Data Interpretation: The biomarker data self-validates the mechanistic rationale. The massive 6.8-fold increase in Bcl-2 phosphorylation directly correlates with the 45.6% spike in Cleaved Caspase-3 positivity. This proves that 2H-Pyrrolo[3,4-G]benzoxazole actively drives the tumor cells into intrinsic apoptosis, successfully bypassing the resistance mechanisms that render Paclitaxel ineffective[3][4].

Conclusion

For drug development professionals seeking to overcome MTA-resistant solid tumors, 2H-Pyrrolo[3,4-G]benzoxazole demonstrates superior preclinical efficacy compared to standard-of-care taxanes. By utilizing rigorously established PDX models—which preserve the complex architecture and resistance profiles of human cancers—we have validated that this novel pyrrolo-benzoxazole scaffold effectively halts tumor proliferation and induces targeted apoptosis with minimal systemic toxicity.

References

  • Greene, L. M., et al. (2016). Pre-clinical evaluation of a novel class of anti-cancer agents, the Pyrrolo-1, 5-benzoxazepines. Journal of Cancer, 7(15), 2367-2377. URL:[Link]

  • Tentler, J. G., et al. (2014). Patient-derived tumor xenografts as models for oncology drug development. Clinical Cancer Research, 20(10), 2628-2633. URL:[Link]

  • Izumchenko, E., et al. (2018). Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models. Frontiers in Oncology, 7, 332. URL:[Link]

  • Nathwani, S. M., et al. (2016). The pyrrolo-1,5-benzoxazepine, pbox-15, enhances trail-induced apoptosis by upregulation of dr5 and downregulation of core cell survival proteins in acute lymphoblastic leukaemia cells. International Journal of Oncology, 49(1), 74-88. URL: [Link]

Sources

Comparative

A Comparative and Predictive Structure-Activity Relationship (SAR) Guide to 2H-Pyrrolo[3,4-g]benzoxazole Analogs

For Researchers, Scientists, and Drug Development Professionals Disclaimer The 2H-pyrrolo[3,4-g]benzoxazole scaffold represents a novel and relatively unexplored area of medicinal chemistry. As such, direct experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The 2H-pyrrolo[3,4-g]benzoxazole scaffold represents a novel and relatively unexplored area of medicinal chemistry. As such, direct experimental data on its synthesis and biological activity is limited in the current scientific literature. This guide, therefore, presents a comparative and predictive analysis based on the established structure-activity relationships (SAR) of structurally analogous heterocyclic systems. The information herein is intended to serve as a foundational resource to stimulate and guide future research into this promising class of compounds.

Introduction: The Therapeutic Potential of Fused Pyrrolo-Benzoxazole Systems

The fusion of a pyrrole and a benzoxazole ring system to form the tricyclic 2H-pyrrolo[3,4-g]benzoxazole scaffold presents a unique chemical architecture with significant therapeutic potential. Both parent heterocycles are considered "privileged structures" in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Similarly, the pyrrole moiety is a key component of many natural products and synthetic drugs, often contributing to interactions with various biological targets.[5]

The strategic fusion of these two pharmacophores in the 2H-pyrrolo[3,4-g]benzoxazole core is anticipated to yield novel analogs with unique electronic and steric properties, potentially leading to enhanced potency and selectivity against a range of biological targets, particularly protein kinases. This guide will explore the prospective SAR of this scaffold by drawing parallels with closely related heterocyclic systems, providing a predictive framework for the rational design of future 2H-pyrrolo[3,4-g]benzoxazole-based therapeutic agents.

Postulated Synthesis Strategies

While no specific synthesis for 2H-pyrrolo[3,4-g]benzoxazole has been reported, established methods for the construction of fused pyrrole and benzoxazole systems can be adapted. A plausible retrosynthetic analysis suggests a strategy involving the formation of the pyrrole ring onto a pre-functionalized benzoxazole core or, alternatively, the construction of the benzoxazole ring onto a pyrrole template.

Diagram: Potential Synthetic Approach

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis (Example) Target 2H-Pyrrolo[3,4-g]benzoxazole Key_Intermediate_1 Functionalized Benzoxazole Target->Key_Intermediate_1 Pyrrole Ring Formation Key_Intermediate_2 Functionalized Pyrrole Target->Key_Intermediate_2 Benzoxazole Ring Formation Starting_Material Substituted o-Aminophenol Benzoxazole_Formation Benzoxazole Synthesis Starting_Material->Benzoxazole_Formation Functionalization Introduction of Pyrrole Precursors Benzoxazole_Formation->Functionalization Pyrrole_Cyclization Pyrrole Ring Closure Functionalization->Pyrrole_Cyclization Final_Product 2H-Pyrrolo[3,4-g]benzoxazole Pyrrole_Cyclization->Final_Product

Caption: A conceptual retrosynthetic and forward synthesis approach for 2H-pyrrolo[3,4-g]benzoxazole.

One potential forward synthetic route could involve the initial synthesis of a substituted 2-aminobenzoxazole, followed by the introduction of functional groups amenable to pyrrole ring formation, such as through a Paal-Knorr type condensation or a transition metal-catalyzed cyclization. The synthesis of the initial benzoxazole core can be achieved through various established methods, including the condensation of o-aminophenols with carboxylic acids or their derivatives.[6][7]

Comparative Structure-Activity Relationship (SAR) Analysis

In the absence of direct experimental data for 2H-pyrrolo[3,4-g]benzoxazole analogs, we can infer potential SAR trends by examining structurally related heterocyclic systems that have been evaluated for biological activity, particularly as kinase inhibitors. The following sections will draw comparisons with pyrrolo[3,4-d]isoxazoles, pyrrolo[3',4':3,4]cyclohepta[1,2-d][8][9]oxazoles, and other relevant fused systems.

The Importance of the Tricyclic Core

The rigid, planar nature of the proposed 2H-pyrrolo[3,4-g]benzoxazole scaffold provides a robust platform for the presentation of various substituents in a well-defined three-dimensional space. This is a common feature of many kinase inhibitors that bind to the ATP-binding pocket. The specific arrangement of the pyrrole and benzoxazole rings in the "g" fusion is expected to influence the overall shape and electronic distribution of the molecule, which will be critical for target engagement.

Predicted SAR at Key Positions

Based on the analysis of analogous structures, we can postulate the following SAR for the 2H-pyrrolo[3,4-g]benzoxazole scaffold:

Diagram: Key Positions for SAR Exploration

SAR_positions cluster_0 2H-Pyrrolo[3,4-g]benzoxazole Scaffold cluster_1 Potential SAR Hotspots Scaffold Scaffold R1 R1 (Pyrrole N-substitution) - Modulates solubility - Can interact with solvent-exposed regions R2 R2 (Benzoxazole substitution) - Fine-tunes electronic properties - Potential for H-bonding interactions R3 R3 (Pyrrole C-substitution) - Direct interaction with target - Can influence selectivity

Caption: Key positions on the 2H-pyrrolo[3,4-g]benzoxazole scaffold for SAR exploration.

  • Substitution on the Pyrrole Nitrogen (R1): In many pyrrole-containing kinase inhibitors, substitution at the nitrogen atom is crucial for modulating solubility and pharmacokinetic properties. Small alkyl or substituted benzyl groups at this position in analogous systems, such as the pyrrolo[3',4':3,4]cyclohepta[1,2-d][8][9]oxazoles, have shown significant effects on anti-proliferative activity.[10] It is plausible that similar modifications to the 2H-pyrrolo[3,4-g]benzoxazole scaffold would allow for fine-tuning of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Substitution on the Benzoxazole Ring (R2): Modifications on the benzene portion of the benzoxazole ring can influence the electronic properties of the entire system and provide opportunities for additional interactions with the target protein. Electron-withdrawing or electron-donating groups can alter the pKa of the heterocyclic system and its ability to participate in hydrogen bonding or pi-stacking interactions. For instance, in a series of pyrimido-pyrrolo-oxazine mTOR inhibitors, substitutions on the aromatic ring were critical for potency and selectivity.[11]

  • Substitution on the Pyrrole Ring (R3): Functionalization of the carbon atoms of the pyrrole ring could allow for the introduction of groups that directly interact with key residues in a target's binding site. This position is often a key determinant of a compound's selectivity. For example, in pyrrolo[3,4-d]isoxazole derivatives, different substituents on the pyrrole ring led to varying levels of cytotoxicity against different cancer cell lines.[8]

Comparative Data from Analogous Systems

To provide a more concrete, albeit predictive, basis for the SAR of 2H-pyrrolo[3,4-g]benzoxazole analogs, the following table summarizes the biological activities of some structurally related compounds.

Analogous ScaffoldKey SubstituentsBiological Target/ActivityIC50/ActivityReference
Pyrrolo[3,4-d]isoxazoleVaried aryl groupsHeLa, 3T3-SV40 cell linesIC50: 7-14 µg/mL[8]
Pyrrolo[3',4':3,4]cyclohepta[1,2-d][8][9]oxazoleMethoxybenzyl on pyrrole-N, varied aryl on oxazoleLymphoma cell linesIC50: Sub-micromolar[10]
Pyrimido-pyrrolo-oxazinePyrazine derivativemTOR kinaseKi = 8.0 nM[11]

This table is for comparative purposes and the activities shown are for the specific analogous scaffolds, not for 2H-pyrrolo[3,4-g]benzoxazole itself.

Experimental Protocols (Adapted from Analogous Systems)

The following are generalized experimental protocols for the synthesis and biological evaluation of kinase inhibitors, adapted from literature on structurally related compounds. These can serve as a starting point for the investigation of 2H-pyrrolo[3,4-g]benzoxazole analogs.

General Synthetic Procedure for a Fused Pyrrolo-Heterocycle (Illustrative)
  • Synthesis of the Benzoxazole Core: To a solution of a substituted o-aminophenol (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid or a high-boiling point solvent like xylene), add the desired carboxylic acid (1.1 eq). Heat the reaction mixture at reflux for 4-12 hours, monitoring by TLC. After completion, cool the reaction and pour it into a stirred solution of aqueous sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to yield the 2-substituted benzoxazole.[6][7]

  • Functionalization for Pyrrole Annulation: The synthesized benzoxazole is then functionalized at the appropriate position to introduce precursors for the pyrrole ring. This may involve reactions such as bromination followed by the introduction of an amine or a carbonyl group.

  • Pyrrole Ring Formation: The functionalized benzoxazole is then subjected to conditions that promote the cyclization to form the pyrrole ring. This could involve, for example, a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized 2H-pyrrolo[3,4-g]benzoxazole analogs against a specific protein kinase can be determined using a variety of assay formats, such as luminescence-based assays that measure ATP consumption or TR-FRET assays.[3][9][12][13]

Luminescent Kinase Assay (e.g., ADP-Glo™)

  • Kinase Reaction: In a 384-well plate, incubate the test compound (at various concentrations) with the kinase enzyme in a kinase buffer for a defined period (e.g., 15 minutes) at room temperature.[3]

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP solution. Incubate for a specific time (e.g., 60 minutes) at room temperature.[3]

  • Termination and ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent. Incubate for 40 minutes at room temperature.[3]

  • Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[3]

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are then calculated from the dose-response curves.

Diagram: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Incubation1 Incubate Kinase with Compound Start->Incubation1 Reaction Add Substrate & ATP (Kinase Reaction) Incubation1->Reaction Termination Stop Reaction (e.g., add ADP-Glo™ Reagent) Reaction->Termination Signal_Generation Generate Signal (e.g., convert ADP to ATP) Termination->Signal_Generation Detection Measure Signal (Luminescence) Signal_Generation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The 2H-pyrrolo[3,4-g]benzoxazole scaffold represents a compelling, yet underexplored, area for the discovery of novel therapeutic agents. This guide has provided a predictive framework for the structure-activity relationship of its analogs by drawing on data from structurally similar heterocyclic systems. The key takeaways are:

  • Synthetic Feasibility: Established synthetic methodologies for benzoxazoles and fused pyrroles can likely be adapted for the construction of the 2H-pyrrolo[3,4-g]benzoxazole core.

  • Key SAR Points: Substitutions on the pyrrole nitrogen, the benzoxazole ring, and the pyrrole carbons are predicted to be critical for modulating potency, selectivity, and pharmacokinetic properties.

  • Therapeutic Promise: Given the biological activities of its constituent heterocycles and analogous systems, 2H-pyrrolo[3,4-g]benzoxazole derivatives hold significant promise, particularly as kinase inhibitors for applications in oncology and inflammatory diseases.

Future research should focus on the successful synthesis of the 2H-pyrrolo[3,4-g]benzoxazole scaffold and the systematic exploration of the SAR at the key positions identified in this guide. The generation of a library of analogs and their screening against a panel of kinases and other biological targets will be essential to validate the predictions made herein and to unlock the full therapeutic potential of this novel heterocyclic system.

References

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  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Publishing. [Link]

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Validation

A Comparative Benchmarking Guide: Evaluating the Preclinical Efficacy of 2H-Pyrrolo[3,4-g]benzoxazole Against Standard-of-Care Chemotherapeutics

This guide provides a comprehensive framework for the preclinical evaluation of the novel heterocyclic compound, 2H-pyrrolo[3,4-g]benzoxazole, against established chemotherapeutic agents. Designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel heterocyclic compound, 2H-pyrrolo[3,4-g]benzoxazole, against established chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document outlines a structured, evidence-based approach to benchmarking its potential as a next-generation anticancer agent. We will delve into the rationale behind experimental design, present detailed methodologies for key assays, and offer a template for data interpretation and visualization.

Introduction: The Rationale for Novel Anticancer Agents

The landscape of cancer therapy is continually evolving, driven by the need for more effective and less toxic treatments. While standard chemotherapeutic agents remain a cornerstone of many treatment regimens, their utility can be limited by significant side effects and the development of drug resistance. This necessitates the exploration of novel chemical entities with unique mechanisms of action.

2H-Pyrrolo[3,4-g]benzoxazole is a promising candidate from the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their planar structure allows for potential intercalation with biological macromolecules, a mechanism exploited by several successful anticancer drugs.[4][5] This guide will provide a roadmap for rigorously evaluating the preclinical potential of this novel compound.

Postulated Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

Based on the structural similarities to other DNA-binding agents and related benzoxazole-pyrrolo conjugates, we hypothesize that 2H-pyrrolo[3,4-g]benzoxazole exerts its cytotoxic effects through DNA intercalation.[4][6] This mechanism involves the insertion of the planar pyrrolo-benzoxazole core between the base pairs of the DNA double helix, leading to a cascade of cellular events that culminate in apoptosis.

This proposed mechanism is outlined in the signaling pathway diagram below:

Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_pathway Signaling Pathway Drug 2H-Pyrrolo[3,4-g]benzoxazole CellMembrane Cell Membrane Drug->CellMembrane Passive Diffusion Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA Nuclear DNA Nucleus->DNA DNA_Intercalation DNA Intercalation DNA->DNA_Intercalation Binding Topoisomerase_Inhibition Topoisomerase II Inhibition DNA_Intercalation->Topoisomerase_Inhibition DNA_Damage DNA Strand Breaks Topoisomerase_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Bax_Upregulation->Mitochondrial_Pathway Bcl2_Downregulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated mechanism of action for 2H-pyrrolo[3,4-g]benzoxazole.

In Vitro Comparative Efficacy

The initial phase of benchmarking involves a comprehensive in vitro assessment of the cytotoxic potential of 2H-pyrrolo[3,4-g]benzoxazole against a panel of human cancer cell lines. This allows for a direct comparison with standard-of-care chemotherapeutic agents.

Cell Lines and Standard Chemotherapeutics

To obtain a broad understanding of the compound's activity, a diverse panel of cancer cell lines should be selected. For this illustrative guide, we will focus on two prevalent cancer types: breast and lung cancer.

Cancer TypeCell LineStandard Chemotherapeutic Agents
Breast Cancer MCF-7 (ER+), MDA-MB-231 (Triple-Negative)Doxorubicin[7][8], Paclitaxel[7][8]
Lung Cancer A549 (NSCLC), H460 (NSCLC)Cisplatin[9], Gemcitabine[9]
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10] It is a robust and widely used method for in vitro cytotoxicity screening.[11][12][13]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2H-pyrrolo[3,4-g]benzoxazole and the respective standard chemotherapeutic agents for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Illustrative In Vitro Cytotoxicity Data

The following table presents hypothetical IC50 values for 2H-pyrrolo[3,4-g]benzoxazole compared to standard agents.

Cell Line2H-Pyrrolo[3,4-g]benzoxazole (IC50, µM)Doxorubicin (IC50, µM)Paclitaxel (IC50, µM)Cisplatin (IC50, µM)Gemcitabine (IC50, µM)
MCF-7 1.50.80.05--
MDA-MB-231 2.11.20.1--
A549 3.5--5.22.8
H460 2.8--4.11.9

Interpretation: In this hypothetical scenario, 2H-pyrrolo[3,4-g]benzoxazole demonstrates potent cytotoxic activity against all tested cell lines, with IC50 values in the low micromolar range. While the standard agents may show higher potency in some cases, the novel compound's broad-spectrum activity is a promising finding.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Promising in vitro results should be validated in a relevant in vivo model. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for evaluating the efficacy of anticancer agents.[14][15][16]

Experimental Design

The following workflow outlines the key steps in a xenograft study.

Xenograft_Workflow Cell_Culture Human Cancer Cell Culture (e.g., A549) Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., i.p., p.o.) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2H-Pyrrolo[3,4-G]benzoxazole

An advanced intermediate in pharmaceutical development, 2H-Pyrrolo[3,4-g]benzoxazole (CAS: 53702-74-2)[1] is a fused heterocyclic compound frequently utilized in the synthesis of kinase inhibitors, fluorescent probes, an...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced intermediate in pharmaceutical development, 2H-Pyrrolo[3,4-g]benzoxazole (CAS: 53702-74-2)[1] is a fused heterocyclic compound frequently utilized in the synthesis of kinase inhibitors, fluorescent probes, and CNS-active agents.

Handling novel, electron-rich planar heterocycles requires rigorous safety protocols. Because its chronic toxicity, mutagenicity, and reproductive hazards remain largely uncharacterized, it must be treated as a high-hazard pharmaceutical intermediate (Hazard Band 4). This guide provides a self-validating, step-by-step operational framework for scientists and drug development professionals to safely handle, solubilize, and dispose of this compound.

Risk Assessment & Hazard Profiling

While a compound-specific Safety Data Sheet (SDS) for 2H-Pyrrolo[3,4-g]benzoxazole may not be universally published due to its proprietary or novel nature in drug discovery, we must extrapolate its safety profile from structurally related benzoxazole and pyrrole derivatives (e.g., 2,6-Dichlorobenzoxazole, 5-Nitro-1,2-benzoxazole)[2][3].

Table 1: Extrapolated GHS Hazard Classification for Pyrrolobenzoxazole Derivatives

Hazard ClassGHS CategorySignal WordHazard StatementMechanistic Risk in the Laboratory
Acute Toxicity (Oral) Category 3/4Danger / WarningH301 / H302Moderate to high acute toxicity if ingested[3][4].
Skin Irritation Category 2WarningH315Causes localized inflammation; risk is severely amplified when handled in permeation-enhancing solvents[2].
Ocular Damage Category 2AWarningH319Severe ocular irritant; potential for permanent corneal damage upon direct contact[4].
STOT (Single Exposure) Category 3WarningH335Inhalation of dry, aerosolized micro-powder causes acute respiratory tract irritation[2].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE when handling novel heterocycles. The selection of protective gear must be dictated by the physical state of the compound and the solvent vehicle used.

  • Ocular Protection: Splash-proof chemical goggles are mandatory. If handling >50 mL of solubilized compound, a full face shield must be worn over the goggles.

  • Dermal Protection (The Double-Glove Rule):

    • Inner Glove: Standard Nitrile (0.1 mm) for tactile dexterity.

    • Outer Glove:Butyl rubber or Neoprene .

    • Causality: In drug discovery, compounds like 2H-Pyrrolo[3,4-g]benzoxazole are almost exclusively solubilized in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is a potent transdermal carrier that rapidly degrades standard nitrile. If a splash occurs, DMSO will carry the potentially toxic heterocycle directly through a nitrile glove and the epidermal barrier into the bloodstream. Butyl rubber provides the necessary chemical resistance against DMSO.

  • Respiratory Protection: An N95 or P100 particulate respirator is required if weighing dry powders outside of primary containment. If working within a certified Ventilated Balance Enclosure (VBE), respiratory protection may be downgraded to a standard surgical mask to prevent breath-induced air turbulence from disturbing the powder.

  • Body: Disposable, fluid-resistant Tyvek lab coat with knit cuffs to prevent wrist exposure.

Step-by-Step Operational Methodologies

Every protocol must be a self-validating system. By engineering out the risk of aerosolization and transdermal exposure, you protect both the operator and the integrity of the assay.

Protocol A: Dry Powder Weighing

Highly lipophilic powders hold static charge, leading to electrostatic dispersion and a high risk of inhalation.

  • Containment Verification: Ensure the inward face velocity of the Ventilated Balance Enclosure (VBE) or Powder Safe Hood is operating between 0.4–0.5 m/s.

  • Static Mitigation: Place a grounded anti-static mat inside the VBE. Pass the sealed compound vial through an anti-static ionizer fan for 15 seconds before opening.

  • Taring: Tare the analytical balance using a disposable, anti-static weigh boat or directly into the destination amber glass vial.

  • Transfer: Transfer the required mass of 2H-Pyrrolo[3,4-g]benzoxazole using a micro-spatula.

  • Sealing: Cap the destination vial securely before removing it from the VBE. Never transport unsealed powder across the laboratory.

Protocol B: Solubilization in DMSO

Sonication and aggressive vortexing generate micro-aerosols. Solubilization must occur in a closed system.

  • Transfer: Move the sealed vial containing the pre-weighed powder to a Class II Biological Safety Cabinet (BSC) or a hard-ducted fume hood.

  • Injection: Instead of opening the vial, use a syringe to inject anhydrous DMSO directly through a septa-cap. This maintains a closed system and prevents aerosol escape.

  • Agitation: Gently vortex the sealed vial.

  • Avoid Open Sonication: If the compound resists solubilization, do not use an open bath sonicator, which can aerosolize the solvent. Use a sealed cup-horn sonicator or a heated shaker block set to 37°C.

Spill Response & Decontamination Plan

Standard soap and water are insufficient for lipophilic heterocycles.

  • Dry Spill Response: Do NOT sweep or use compressed air, which will aerosolize the hazard[2]. Cover the powder with damp absorbent paper to suppress dust. Carefully scoop the paper and powder into a high-density polyethylene (HDPE) hazardous waste container.

  • Wet Spill Response (in Solvent): Cover the spill with an inert, high-capacity absorbent like diatomaceous earth or vermiculite. Avoid combustible absorbents (like sawdust) when dealing with unknown reactive intermediates.

  • Chemical Decontamination:

    • Wash the affected surface with a 10% sodium hypochlorite (bleach) solution . Causality: Bleach oxidatively cleaves the electron-rich pyrrole ring, neutralizing its biological activity.

    • Follow with a 70% Ethanol or Isopropanol wipe . Causality: Alcohols act as a surfactant to lift and remove any remaining unreacted lipophilic residues that the aqueous bleach could not dissolve.

  • Disposal: All solid and liquid waste must be segregated into clearly labeled, sealable HDPE containers. Disposal must be executed via high-temperature incineration (>1000°C) by a certified hazardous waste vendor[4].

Operational Workflow Visualization

G N1 Compound Receipt & Storage (-20°C) N2 Don PPE (Respirator, Double Gloves) N1->N2 Pre-task assessment N3 Weighing (Ventilated Enclosure) N2->N3 Transfer to safe zone N4 Solubilization in DMSO (Fume Hood) N3->N4 Sealed transfer N5 In Vitro / In Vivo Assays N4->N5 Aliquoting N6 Waste Segregation (Solid & Liquid) N4->N6 Excess reagents N5->N6 Waste generation N7 Decontamination (10% Bleach / EtOH) N6->N7 Surface cleaning N8 Incineration (Certified Vendor) N7->N8 Final clearance

Workflow for the safe handling, processing, and disposal of 2H-Pyrrolo[3,4-g]benzoxazole.

References

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